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  • Product: 4-(2-Fluoropyridin-3-YL)piperidin-4-OL
  • CAS: 360766-60-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Fluoropyridin-3-YL)piperidin-4-OL: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, present in a vast array of approved therapeutics.[1] Its conformational flexibility and synthetic tractability have made it a "privileged scaffold," capable of presenting pharmacophoric elements in a precise three-dimensional arrangement to optimize interactions with biological targets. The subject of this guide, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL, represents a strategic amalgamation of this critical heterocyclic system with a fluorinated pyridine ring, a combination that offers a unique set of properties for the development of novel therapeutics.

The incorporation of a fluorine atom into a pyridine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The high electronegativity of fluorine can modulate the basicity of the pyridine nitrogen, impacting its binding characteristics and metabolic stability.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL, positioning it as a valuable building block for researchers engaged in the pursuit of innovative medicines.

Physicochemical Properties

PropertyValueSource/Method
CAS Number 360766-60-5[3]
Molecular Formula C₁₀H₁₃FN₂O[3]
Molecular Weight 196.23 g/mol [3]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO (predicted)Inferred from structural analogues[4]
pKa Predicted to have a basic pKa due to the piperidine nitrogenInferred from piperidine analogues

Synthesis and Characterization

The synthesis of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL can be approached through several strategic disconnections. A plausible and commonly employed method involves the coupling of a suitably activated 2-fluoropyridine derivative with a protected 4-piperidone, followed by deprotection.

Synthetic Workflow

A logical synthetic route involves the lithiation of a halogenated 2-fluoropyridine, such as 3-bromo-2-fluoropyridine, to generate a nucleophilic organolithium species. This intermediate can then undergo a nucleophilic addition to a protected 4-piperidone, such as N-Boc-4-piperidone. The subsequent removal of the protecting group yields the desired 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection 3-Bromo-2-fluoropyridine 3-Bromo-2-fluoropyridine Organolithium Intermediate Organolithium Intermediate 3-Bromo-2-fluoropyridine->Organolithium Intermediate n-BuLi or LDA THF, -78 °C n-BuLi n-BuLi Lithium diisopropylamide (LDA) Lithium diisopropylamide (LDA) Protected Intermediate Protected Intermediate Organolithium Intermediate->Protected Intermediate Addition to N-Boc-4-piperidone THF, -78 °C to rt N-Boc-4-piperidone N-Boc-4-piperidone Final Product 4-(2-Fluoropyridin-3-YL) piperidin-4-OL Protected Intermediate->Final Product e.g., TFA or HCl DCM Acidic Conditions Acidic Conditions

Synthetic workflow for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.
Experimental Protocol

The following is a generalized, self-validating protocol based on established methodologies for similar transformations.[5]

Step 1: Generation of the Organolithium Reagent

  • To a solution of 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species can be monitored by quenching a small aliquot with a deuterated source (e.g., D₂O) and analyzing by ¹H NMR.

Step 2: Nucleophilic Addition to N-Boc-4-piperidone

  • To the solution of the organolithium reagent at -78 °C, add a solution of N-Boc-4-piperidone (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified protected intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate to afford the final product, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.

Characterization

The structural elucidation of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the fluoropyridine ring, with characteristic coupling patterns influenced by the fluorine atom. The piperidine ring protons would appear as multiplets in the aliphatic region. The hydroxyl and amine protons would likely appear as broad singlets, and their chemical shifts may be concentration-dependent.

    • ¹³C NMR: The spectrum would show distinct signals for the carbons of the fluoropyridine and piperidine rings. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance would be expected for the fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(aryl)piperidin-4-ol scaffold is a key structural motif in numerous biologically active compounds. The presence of the 2-fluoropyridine moiety in 4-(2-Fluoropyridin-3-YL)piperidin-4-OL offers several advantages for drug design:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be advantageous for optimizing pharmacokinetic properties and reducing off-target effects.[6]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the metabolic stability and in vivo half-life of drug candidates.

  • Hydrogen Bonding: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.

While specific biological activities for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL have not been extensively reported, its structural features suggest potential applications in several therapeutic areas. For instance, substituted piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and neuroprotective effects.[7] The unique electronic properties conferred by the 2-fluoropyridine ring make this compound a particularly interesting building block for exploring new chemical space in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While a specific Safety Data Sheet (SDS) for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is not widely available, a conservative approach based on the known hazards of its constituent moieties and related compounds is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat and appropriate footwear are required.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, or vapor.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical advice.

Conclusion

4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged piperidine scaffold and a bioisosterically important 2-fluoropyridine ring offers a compelling starting point for the design of novel therapeutics with potentially enhanced pharmacological profiles. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic strategy, and an overview of its potential applications and safe handling procedures. As research in this area continues, the full potential of this intriguing molecule is yet to be unlocked, and it undoubtedly holds promise for the development of the next generation of medicines.

References

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Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a fluorinated pyridine ring and a piperidinol moiety in the chemical structure of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a fluorinated pyridine ring and a piperidinol moiety in the chemical structure of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL suggests a molecule of significant pharmacological interest. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to numerous therapeutics for a variety of conditions including cancer and central nervous system (CNS) disorders.[1][2][3] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.[4][5] This guide presents a comprehensive, multi-phase strategic workflow to systematically investigate and determine the mechanism of action (MoA) of this novel compound, from initial characterization to in-depth target validation and pathway analysis.

Introduction and Rationale

The piperidine heterocycle is a cornerstone of medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] The structural rigidity and basic nitrogen atom of the piperidine ring allow for favorable interactions with a multitude of biological targets.[2] Coupled with a 2-fluoropyridine group, which can modulate pKa and improve pharmacokinetic properties, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL stands out as a promising candidate for drug discovery. Given the lack of existing data on this specific molecule, a structured and logical approach is paramount to uncovering its therapeutic potential and mechanism of action. This document serves as a detailed roadmap for such an investigation.

Initial Characterization and In Silico Assessment

Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties and a computational prediction of its likely biological targets are essential.

Physicochemical Profiling

A comprehensive analysis of the compound's properties will inform formulation and assay design.

ParameterMethodPurpose
Purity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)To confirm the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the compound's solubility in various buffers and solvents, which is critical for preparing stock solutions and for interpreting bioassay results.
Lipophilicity (LogP/LogD) Chromatographic (HPLC) or Shake-Flask MethodTo assess the compound's lipophilicity, which influences its membrane permeability and potential for non-specific binding.
Chemical Stability Stability testing in various buffers and at different temperaturesTo understand the compound's shelf-life and stability under assay conditions.
In Silico Target Prediction

Computational methods can provide initial hypotheses about the compound's MoA by comparing its structure to libraries of known bioactive molecules.[6]

Experimental Protocol: Target Prediction using Similarity Searching

  • Compound Preparation: Generate a 3D conformation of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL using computational chemistry software.

  • Database Selection: Choose relevant chemical databases containing compounds with known biological activities (e.g., ChEMBL, PubChem).

  • Similarity Search: Employ various algorithms (e.g., Tanimoto coefficient) to identify compounds with structural similarity to the query molecule.

  • Target Association: Analyze the known biological targets of the structurally similar compounds.

  • Hypothesis Generation: Formulate initial hypotheses about the potential targets of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL based on the analysis.

cluster_0 In Silico Workflow Compound Structure Compound Structure 3D Conformation Generation 3D Conformation Generation Compound Structure->3D Conformation Generation Similarity Search Similarity Search 3D Conformation Generation->Similarity Search Chemical Databases Chemical Databases Chemical Databases->Similarity Search Known Bioactive Compounds Known Bioactive Compounds Similarity Search->Known Bioactive Compounds Target Analysis Target Analysis Known Bioactive Compounds->Target Analysis Hypothesized Targets Hypothesized Targets Target Analysis->Hypothesized Targets

Caption: In Silico Workflow for Target Prediction.

Phase 1: Broad Phenotypic Screening

The initial phase of biological testing should involve broad, unbiased screening to identify any significant cellular effects. This approach helps to cast a wide net before committing to more resource-intensive, target-specific assays.

Cytotoxicity Screening

Assessing the compound's effect on cell viability across a panel of diverse cancer cell lines is a common starting point, given the prevalence of piperidine-containing anticancer agents.[3][7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed a panel of cancer cell lines (e.g., representing different tissue origins) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Antimicrobial Screening

The piperidine scaffold is also found in various antimicrobial agents.[7][8] Therefore, screening against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Compound Dilution: Prepare serial dilutions of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microbe.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Target Deconvolution and Identification

Assuming a positive "hit" in the phenotypic screens (e.g., potent cytotoxicity against a specific cancer cell line), the next critical phase is to identify the molecular target responsible for this effect.

Affinity-Based Approaches

If the compound is believed to act through direct binding to a protein, affinity-based methods can be employed to "pull down" the target protein from cell lysates.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize an analog of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL with a linker for immobilization onto a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from the sensitive cells.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized compound. A control experiment with beads lacking the compound should be run in parallel.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

cluster_1 Affinity Chromatography Workflow Immobilized Compound Immobilized Compound Incubation Incubation Immobilized Compound->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Target Protein Identification Target Protein Identification Mass Spectrometry->Target Protein Identification

Caption: Workflow for Target Identification via Affinity Chromatography.

Phase 3: Target Validation and Mechanistic Studies

Once a putative target is identified, it must be validated to confirm that it is indeed responsible for the observed phenotype. Subsequent studies should then focus on the downstream cellular consequences of target engagement.

Biochemical Assays

Direct interaction between the compound and the purified target protein should be confirmed using biochemical assays.[6][9]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Target Immobilization: Immobilize the purified putative target protein on an SPR sensor chip.

  • Compound Injection: Flow different concentrations of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL over the chip.

  • Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Determine the association (kon) and dissociation (koff) rate constants, and calculate the binding affinity (KD).

Cell-Based Target Engagement Assays

Confirming that the compound interacts with its target in a cellular context is crucial.[10][11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 4-(2-Fluoropyridin-3-YL)piperidin-4-OL or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis

With a validated target, the next step is to understand how target engagement leads to the observed phenotype. This involves investigating the downstream signaling pathways.[3][12]

Experimental Protocol: Phospho-Proteomic Analysis

  • Cell Treatment: Treat sensitive cells with 4-(2-Fluoropyridin-3-YL)piperidin-4-OL at its IC50 concentration for various time points.

  • Protein Extraction and Digestion: Extract proteins and digest them into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify changes in protein phosphorylation and map these changes to known signaling pathways.

cluster_2 Signaling Pathway Analysis Compound Treatment Compound Treatment Target Engagement Target Engagement Compound Treatment->Target Engagement Downstream Kinase/Phosphatase Activity Downstream Kinase/Phosphatase Activity Target Engagement->Downstream Kinase/Phosphatase Activity Altered Phosphorylation State Altered Phosphorylation State Downstream Kinase/Phosphatase Activity->Altered Phosphorylation State Cellular Response Cellular Response Altered Phosphorylation State->Cellular Response

Caption: Logical Flow of Signaling Pathway Analysis.

Conclusion

The journey to elucidate the mechanism of action for a novel compound like 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a systematic and iterative process. It begins with broad, unbiased screening and progressively narrows its focus to a specific target and pathway. The multi-phase approach outlined in this guide, combining in silico, biochemical, and cell-based methods, provides a robust framework for uncovering the therapeutic potential of this promising molecule. Each phase is designed to build upon the last, ensuring a logical and scientifically rigorous investigation that is essential for modern drug discovery and development.

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Foundational

An In-depth Technical Guide to 4-(2-Fluoropyridin-3-YL)piperidin-4-OL Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-(2-Fluoropyridin-3-YL)piperidin-4-OL scaffold represents a compelling structural motif in modern medicinal chemistry. This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-Fluoropyridin-3-YL)piperidin-4-OL scaffold represents a compelling structural motif in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of this class of compounds. By integrating a fluorinated pyridine ring with a 4-hydroxypiperidine core, these molecules offer unique physicochemical properties that can be exploited for developing novel therapeutics. This document details plausible synthetic strategies, including key organometallic reactions, and explores the structure-activity relationships (SAR) that may govern their biological effects. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel agents targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.

Introduction: The Strategic Importance of the 4-(2-Fluoropyridin-3-YL)piperidin-4-OL Core

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification.[1] When substituted with an aryl or heteroaryl group at the 4-position, and further functionalized with a hydroxyl group at the same position, the resulting 4-aryl-4-hydroxypiperidine motif has been successfully incorporated into a wide array of therapeutic agents, including analgesics and Na+/Ca2+ channel blockers.[2][3]

The incorporation of a 2-fluoropyridine moiety at the 4-position of the piperidinol core introduces several advantageous features. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby influencing solubility and cell permeability.[4] The specific 3-yl linkage to the piperidine ring presents a distinct vector for substitution, allowing for fine-tuning of the molecule's properties. This guide will explore the synthesis of this core structure and its analogs, providing insights into their potential as valuable building blocks in drug discovery.

Synthesis of the Core Scaffold: A Plausible Retrosynthetic Approach

The synthesis of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL can be approached through a convergent strategy, typically involving the coupling of a suitably protected 4-piperidone with a functionalized 2-fluoropyridine. The most common and effective methods rely on the generation of an organometallic species from the pyridine component, which then acts as a nucleophile in an addition reaction to the ketone of the piperidone.

A plausible and widely applicable synthetic route is outlined below. This approach leverages the protection of the piperidine nitrogen to prevent side reactions and facilitate purification, followed by a key carbon-carbon bond formation step.

G cluster_0 Key Synthetic Steps Start 2-Fluoro-3-bromopyridine Step1 Lithiation (e.g., n-BuLi, -78 °C) Start->Step1 Formation of organometallic Intermediate1 3-Lithio-2-fluoropyridine (in situ) Step1->Intermediate1 Step2 Nucleophilic Addition Intermediate1->Step2 Piperidone N-Boc-4-piperidone Piperidone->Step2 Intermediate2 N-Boc-4-(2-fluoropyridin-3-yl)piperidin-4-ol Step2->Intermediate2 Step3 Deprotection (e.g., TFA or HCl) Intermediate2->Step3 Final 4-(2-Fluoropyridin-3-YL)piperidin-4-OL Step3->Final

Caption: Synthetic workflow for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.

Protection of the Piperidine Nitrogen

The secondary amine of 4-piperidone is nucleophilic and can interfere with the organometallic reagents used in the key coupling step. Therefore, protection of this nitrogen is crucial. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

Generation of the Organometallic Pyridine Reagent

The formation of the carbon-carbon bond between the pyridine and piperidine rings is most effectively achieved through the reaction of an organometallic derivative of 2-fluoropyridine with the protected 4-piperidone. Two primary methods are considered:

  • Grignard Reaction: While the preparation of pyridyl Grignard reagents can be challenging due to potential side reactions, it remains a viable option.[5] The use of 2-fluoro-3-bromopyridine with activated magnesium could yield the desired Grignard reagent.

  • Lithiation: A more reliable and frequently employed method is the lithiation of a suitable 2-fluoropyridine precursor.[6] Halogen-lithium exchange of 2-fluoro-3-bromopyridine with an organolithium reagent such as n-butyllithium at low temperatures (typically -78 °C) is an effective way to generate the highly reactive 3-lithio-2-fluoropyridine species in situ.[6]

Nucleophilic Addition to Protected 4-Piperidone

The in situ generated organolithium or Grignard reagent is then reacted with N-Boc-4-piperidone. The nucleophilic carbon of the pyridine derivative attacks the electrophilic carbonyl carbon of the piperidone, forming the tertiary alcohol and the desired carbon-carbon bond.

Deprotection of the Piperidine Nitrogen

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an appropriate solvent.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and the desired scale of the reaction.

Synthesis of N-Boc-4-hydroxypiperidine (for reference)

This procedure outlines the protection of 4-hydroxypiperidine, a common starting material for further derivatization.

Materials:

  • 4-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • A mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), aqueous sodium hydrogen carbonate (150 mL, 1 M), and di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) in dichloromethane is stirred for 15 hours.[7]

  • The phases are separated, and the organic layer is collected.[7]

  • The solvent is removed under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil.[7]

Illustrative Synthesis of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

This protocol is a hypothetical but chemically sound procedure based on established methodologies for similar transformations.

Materials:

  • 2-Fluoro-3-bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of N-Boc-4-(2-fluoropyridin-3-yl)piperidin-4-ol

  • To a solution of 2-fluoro-3-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • To the resulting solution of 3-lithio-2-fluoropyridine, add a solution of N-Boc-4-piperidone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(2-fluoropyridin-3-yl)piperidin-4-ol.

Step 2: Deprotection to yield 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

  • Dissolve the purified N-Boc-4-(2-fluoropyridin-3-yl)piperidin-4-ol (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.

Derivatization and Structure-Activity Relationship (SAR) Insights

The 4-(2-Fluoropyridin-3-YL)piperidin-4-OL core offers several points for diversification to explore structure-activity relationships.

Caption: Key diversification points on the core scaffold.

  • N-Substitution (R1): The piperidine nitrogen is a key handle for introducing a wide variety of substituents through alkylation, acylation, reductive amination, or urea/thiourea formation. The nature of the N-substituent can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.

  • Pyridine Ring Substitution (R2): The C4, C5, and C6 positions of the 2-fluoropyridine ring are amenable to further functionalization, although this may require multi-step synthetic sequences starting from more complex pyridine precursors. These substitutions can modulate the electronic properties of the pyridine ring and provide additional interaction points with biological targets.

  • Hydroxyl Group Modification (R3): The tertiary alcohol can be derivatized to form ethers or esters. It can also be a leaving group for nucleophilic substitution reactions under certain conditions, allowing for the introduction of other functional groups at the C4 position of the piperidine ring.

Potential Biological Applications and Therapeutic Targets

While specific biological data for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is not extensively reported in publicly available literature, the structural motifs present in this scaffold suggest several promising avenues for therapeutic intervention.

Kinase Inhibition

Many kinase inhibitors incorporate a pyridine or similar heterocyclic core to interact with the hinge region of the kinase active site. The 2-fluoropyridine moiety, coupled with the piperidinol scaffold, could be oriented to target various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[1]

CNS Disorders

The piperidine core is a well-established pharmacophore for centrally acting agents. The ability of the 2-fluoropyridine group to modulate lipophilicity and basicity could be leveraged to design compounds with favorable blood-brain barrier penetration. Potential targets in the central nervous system include:

  • Cholesterol 24-hydroxylase (CH24H): Inhibitors of this enzyme are being investigated for the treatment of neurodegenerative diseases. Notably, 3,4-disubstituted pyridine derivatives have shown promise as CH24H inhibitors.[8]

  • Ion Channels: As previously mentioned, 4-aryl-4-piperidinols are known to block Na+ and Ca2+ channels, suggesting a potential role in treating conditions like epilepsy and ischemic diseases.[2]

Epigenetic Targets

Recent research has highlighted the potential of piperidine-containing compounds as modulators of epigenetic enzymes. For example, compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target of interest in oncology.[2][3] Although the core structure in this guide differs, it shares the 3-substituted piperidine-pyridine linkage, suggesting that derivatives of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL could be explored for activity against epigenetic targets.

Conclusion

The 4-(2-Fluoropyridin-3-YL)piperidin-4-OL scaffold is a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established organometallic chemistry, and the core structure offers multiple points for diversification to optimize biological activity and pharmacokinetic properties. The insights provided in this technical guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new drug candidates with the potential to address unmet medical needs in oncology, neurodegenerative diseases, and beyond.

References

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Exploratory

The Nexus of Fluorine and Nitrogen: A Technical Guide to the Discovery and Synthesis of Novel Fluoropyridine Piperidinol Compounds

Introduction: The Strategic Convergence of Privileged Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—offer a powerful toolkit for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Simultaneously, nitrogen-containing heterocycles, particularly the piperidine moiety, are ubiquitous in pharmaceuticals, prized for their ability to engage in critical interactions with biological targets.[3] The fusion of a fluoropyridine unit with a piperidinol scaffold, therefore, represents a compelling strategy in the quest for novel therapeutics with superior efficacy and safety profiles.

This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluoropyridine piperidinol compounds. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. It is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of synthesizing these promising molecular entities.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical approach to the synthesis of fluoropyridine piperidinol compounds begins with a retrosynthetic analysis. The primary disconnection points for a target molecule, such as 1-(fluoropyridin-2-yl)piperidin-4-ol , reveal two principal synthetic strategies.

Diagram 1: Retrosynthetic Analysis of 1-(fluoropyridin-2-yl)piperidin-4-ol

G cluster_1 Strategy 1: Late-Stage C-N Coupling cluster_2 Strategy 2: Piperidine Ring Construction Target 1-(fluoropyridin-2-yl)piperidin-4-ol Disconnection1 C-N Bond Formation Target->Disconnection1 Disconnection2 Piperidine Ring Formation Target->Disconnection2 Fluoropyridine Fluoropyridine Disconnection1->Fluoropyridine Piperidinol Piperidin-4-ol Disconnection1->Piperidinol Fluoropyridinyl_Amine Fluoropyridinyl-containing Precursor Disconnection2->Fluoropyridinyl_Amine Ring_Closing Annulation Strategy Disconnection2->Ring_Closing

Caption: Retrosynthetic pathways for fluoropyridine piperidinol synthesis.

Strategy 1 , the more convergent approach, involves the late-stage coupling of a pre-synthesized fluoropyridine and a piperidinol derivative. This strategy offers flexibility in diversifying both components. Strategy 2 focuses on constructing the piperidine ring onto a precursor already bearing the fluoropyridine moiety, a potentially more linear but robust approach for specific targets. This guide will primarily focus on the practical and versatile methods encompassed in Strategy 1.

Synthetic Methodologies and Experimental Protocols

The synthesis of fluoropyridine piperidinol compounds can be systematically approached in three main stages: preparation of the fluoropyridine precursor, synthesis of the piperidinol core, and the final coupling reaction.

Part 1: Synthesis of Fluoropyridine Precursors

The availability of appropriately substituted fluoropyridines is critical. Several methods exist for their synthesis, with the choice depending on the desired substitution pattern and scale.

1.1. Nucleophilic Aromatic Substitution (SNAr)

The high electronegativity of fluorine makes the pyridine ring susceptible to nucleophilic attack, particularly when activated by electron-widespreading groups.[4] A common route involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride source.

Protocol 1: Synthesis of 2-Fluoropyridine via SNAr

  • Materials: 2-Chloropyridine, Potassium Fluoride (spray-dried), 18-Crown-6, Sulfolane.

  • Procedure:

    • To a stirred suspension of spray-dried potassium fluoride (5.0 eq.) and 18-crown-6 (0.1 eq.) in anhydrous sulfolane (10 mL/g of 2-chloropyridine) under an inert atmosphere (N₂ or Ar), add 2-chloropyridine (1.0 eq.).

    • Heat the reaction mixture to 220-230 °C for 18-24 hours, monitoring the progress by GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

    • Filter the mixture to remove inorganic salts and wash the filter cake with diethyl ether.

    • Carefully wash the combined organic phases with water to remove sulfolane, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to afford 2-fluoropyridine.

1.2. Dearomatization-Hydrogenation of Fluoropyridines

For the synthesis of fluorinated piperidines, a powerful method involves the dearomatization-hydrogenation of the corresponding fluoropyridine.[5] This one-pot process allows for the stereoselective formation of all-cis-(multi)fluorinated piperidines.[5]

Protocol 2: Synthesis of cis-3-Fluoropiperidine via Dearomatization-Hydrogenation [5]

  • Materials: 3-Fluoropyridine, [Rh(COD)Cl]₂, a suitable phosphine ligand (e.g., SEGPHOS), Pinacolborane, Tetrahydrofuran (THF), Trifluoroacetic anhydride (for trapping).

  • Procedure:

    • In an oven-dried Schlenk tube under an argon atmosphere, combine [Rh(COD)Cl]₂ (1 mol%) and the phosphine ligand (2.2 mol%).

    • Add anhydrous THF and stir for 30 minutes to form the catalyst.

    • Add 3-fluoropyridine (1.0 eq.) and cool the mixture to 0 °C.

    • Slowly add pinacolborane (1.5 eq.) and allow the reaction to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction with methanol at 0 °C.

    • For isolation, add trifluoroacetic anhydride (1.2 eq.) to the crude mixture to form the corresponding trifluoroacetamide, which can be purified by column chromatography.

    • Subsequent hydrolysis of the amide yields the desired cis-3-fluoropiperidine.

Part 2: Synthesis of the Piperidinol Core

The piperidinol moiety can be synthesized through various established routes. A common and effective method is the Grignard reaction with a protected 4-piperidone.

Protocol 3: Synthesis of 4-Aryl-4-piperidinol [6]

  • Materials: N-Boc-4-piperidone, 4-fluorophenylmagnesium bromide (or other aryl Grignard reagent), Anhydrous Tetrahydrofuran (THF), Hydrochloric acid.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add 4-fluorophenylmagnesium bromide (1.2 eq., solution in THF) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol can be purified by column chromatography or used directly in the next step.

    • For deprotection, dissolve the purified intermediate in a solution of HCl in dioxane or methanol and stir at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the mixture to obtain the hydrochloride salt of 4-(4-fluorophenyl)piperidin-4-ol.

Part 3: Coupling of Fluoropyridine and Piperidinol

The final step involves the formation of the C-N bond between the fluoropyridine and piperidinol moieties. Nucleophilic aromatic substitution is a common and effective method for this transformation.

Protocol 4: Synthesis of 1-(Fluoropyridin-2-yl)piperidin-4-ol

  • Materials: 2-Fluoropyridine, Piperidin-4-ol, Potassium Carbonate, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of piperidin-4-ol (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

    • Add 2-fluoropyridine (1.1 eq.) to the suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(fluoropyridin-2-yl)piperidin-4-ol.

Diagram 2: Synthetic Workflow for 1-(6-Fluoropyridin-2-yl)piperidin-4-ol

G cluster_0 Fluoropyridine Synthesis cluster_1 Piperidinol Synthesis cluster_2 Final Coupling 2-Chloro-6-fluoropyridine 2-Chloro-6-fluoropyridine SNAr Coupling SNAr Coupling (K2CO3, DMF) 2-Chloro-6-fluoropyridine->SNAr Coupling N-Boc-4-piperidone N-Boc-4-piperidone Grignard Reaction Grignard Reaction (+ Aryl-MgBr) N-Boc-4-piperidone->Grignard Reaction N-Boc-4-aryl-4-piperidinol N-Boc-4-aryl-4-piperidinol Grignard Reaction->N-Boc-4-aryl-4-piperidinol Deprotection Deprotection (HCl) N-Boc-4-aryl-4-piperidinol->Deprotection 4-Aryl-4-piperidinol 4-Aryl-4-piperidinol Deprotection->4-Aryl-4-piperidinol 4-Aryl-4-piperidinol->SNAr Coupling Final Product Final Product SNAr Coupling->Final Product 1-(6-Fluoropyridin-2-yl)-4-aryl-piperidin-4-ol

Caption: A typical synthetic workflow for fluoropyridine piperidinol compounds.

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques should be employed.

Compound Molecular Formula Molecular Weight 1H NMR (CDCl3, 400 MHz) δ (ppm) 19F NMR (CDCl3, 376 MHz) δ (ppm) LC-MS (m/z) Yield (%)
1-(6-Fluoropyridin-2-yl)piperidin-4-ol C10H13FN2O196.227.55 (q, J = 8.0 Hz, 1H), 6.60 (dd, J = 8.0, 2.4 Hz, 1H), 6.35 (dd, J = 8.0, 2.4 Hz, 1H), 4.20 (m, 2H), 3.90 (m, 1H), 3.20 (m, 2H), 1.95 (m, 2H), 1.65 (m, 2H)-70.5197.1 [M+H]+75
4-(4-Fluorophenyl)piperidin-4-ol C11H14FNO195.237.40 (m, 2H), 7.05 (m, 2H), 3.10 (m, 2H), 2.90 (m, 2H), 1.80 (m, 2H), 1.60 (m, 2H)-115.2196.1 [M+H]+85 (after deprotection)

Note: NMR data are representative and may vary slightly based on experimental conditions.

Biological Significance and Future Directions

The strategic combination of a fluoropyridine and a piperidinol moiety has led to the discovery of compounds with a wide range of biological activities. For instance, derivatives of fluorinated piperidines have been investigated as potential therapeutics for diabetes and Alzheimer's disease.[7][8] The fluoropyridine component can serve as a key pharmacophore, engaging in specific interactions with protein targets, while the piperidinol provides a versatile scaffold for modulating solubility and directing substitution patterns.

Structure-activity relationship (SAR) studies on related piperidine-based compounds have shown that the nature and position of substituents on both the pyridine and piperidine rings are critical for biological activity.[9][10] The continued exploration of novel synthetic routes to access a wider diversity of fluoropyridine piperidinol analogs will undoubtedly fuel the discovery of new and improved therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and synthesis of novel fluoropyridine piperidinol compounds. By understanding the underlying principles of the synthetic strategies and adhering to robust experimental protocols, researchers can efficiently access these valuable molecular scaffolds. The convergence of fluorine chemistry with the privileged piperidine structure continues to be a fertile ground for innovation in drug discovery, promising the development of next-generation therapeutics with enhanced properties.

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  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. Available from: [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PMC. Available from: [Link]

  • Reaction of 4a with Grignard reagent 7. ResearchGate. Available from: [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available from: [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available from: [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PubMed. Available from: [Link]

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Protocols & Analytical Methods

Method

Analytical methods for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL characterization

An In-Depth Guide to the Analytical Characterization of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL Introduction 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a heterocyclic compound featuring a fluoropyridine moiety linked to a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

Introduction

4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a heterocyclic compound featuring a fluoropyridine moiety linked to a piperidinol core. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making precise characterization a non-negotiable aspect of the development process.[2][3]

This document provides a comprehensive guide to the analytical methods required for the robust characterization of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL. It is designed for researchers, analytical scientists, and quality control professionals. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are scientifically grounded and self-validating. Our approach integrates chromatographic and spectroscopic techniques to build a complete profile of the molecule's identity, purity, and structure, adhering to the principles of analytical excellence required in the pharmaceutical industry.[4][5]

Physicochemical Profile and Initial Assessment

A foundational understanding of the molecule's basic properties is critical for analytical method development. These parameters dictate choices for solvents, chromatographic conditions, and sample handling.

PropertyValue / Expected ValueRationale & Impact on Analysis
CAS Number 360766-60-5[6]Unique identifier for substance tracking and literature search.
Molecular Formula C₁₀H₁₃FN₂ODetermined by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 196.22 g/mol Confirmed by Mass Spectrometry. Used for all quantitative calculations.
Appearance Expected: White to off-white solidVisual inspection is the first step in quality assessment.
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water[7]Crucial for preparing solutions for HPLC, NMR, and MS analysis. The basic piperidine nitrogen enhances solubility in acidic aqueous solutions.
pKa (Basic) ~10.3 (Predicted for piperidine moiety)[8]The basicity of the piperidine nitrogen dictates the need for pH control in HPLC mobile phases to ensure consistent retention and peak shape.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.[9] It separates the main compound from process-related impurities and degradation products.

Rationale for Method Design (Reversed-Phase HPLC)

A reversed-phase HPLC (RP-HPLC) method is selected for its robustness and its ability to effectively separate compounds of moderate polarity. The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. The basic nature of the piperidine ring necessitates the use of a buffer or acid modifier in the mobile phase to suppress the silanol interactions on the column and protonate the analyte, leading to sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To quantify the purity of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL and detect any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 262 nm (based on the UV absorbance of the fluoropyridine ring).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[4]

Data Presentation: Example Purity Analysis
Peak IDRetention Time (min)Area (%)Identification
14.50.08Unknown Impurity
28.20.15Starting Material
311.8 99.72 4-(2-Fluoropyridin-3-YL)piperidin-4-OL
415.30.05Unknown Impurity
Method Validation Strategy (ICH Q2(R2) Framework)

The reliability of the HPLC method must be established through validation.[5][12] This process demonstrates that the analytical procedure is suitable for its intended purpose.[13]

G cluster_validation ICH Q2(R2) Validation Workflow ATP Define Analytical Target Profile (ATP) Specificity Specificity (Discrimination from impurities) ATP->Specificity informs Linearity Linearity & Range (Concentration vs. Response) ATP->Linearity informs Accuracy Accuracy (% Recovery of known amount) ATP->Accuracy informs Precision Precision (Repeatability & Intermediate) ATP->Precision informs LOD_LOQ LOD & LOQ (Sensitivity) ATP->LOD_LOQ informs Robustness Robustness (Method tolerance to small changes) ATP->Robustness informs

Caption: Key parameters for HPLC method validation per ICH guidelines.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is required for the unambiguous confirmation of the chemical structure.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.[14] Electrospray Ionization (ESI) is the preferred method for polar molecules containing basic nitrogen atoms, as it readily forms protonated molecular ions [M+H]⁺.[15][16]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) in methanol or acetonitrile/water.

  • Ionization Mode: ESI, Positive Ion Mode.

  • MS Analysis:

    • Full Scan (MS1): Scan a mass range (e.g., m/z 100-500) to identify the protonated parent ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the parent ion (m/z 197.1) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[17][18]

Expected Fragmentation Pattern: The fragmentation is typically initiated at the protonated piperidine nitrogen.

  • [M+H]⁺: m/z 197.11

  • Loss of Water (-H₂O): A common fragmentation for alcohols, leading to an ion at m/z 179.10.[19]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to ring-opening fragments.[15]

  • Pyridine Ring Fragments: Fragments corresponding to the fluoropyridine moiety.

G parent [M+H]⁺ m/z 197.11 frag1 Loss of H₂O m/z 179.10 parent:f1->frag1:f0 frag2 Piperidine Ring Fragment e.g., m/z 84 parent:f1->frag2:f0 frag3 Fluoropyridine Fragment e.g., m/z 96 parent:f1->frag3:f0

Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for definitive structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of each atom.[16] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[20]

  • Experiments:

    • ¹H NMR: Provides information on the number of different protons and their connectivity.

    • ¹³C NMR: Shows all unique carbon environments.

    • ¹⁹F NMR: A single peak confirms the presence of one fluorine atom. Its chemical shift is characteristic of its position on the pyridine ring.[2]

    • 2D NMR (COSY, HSQC): Used to assign specific proton and carbon signals and confirm connectivity.

Expected Spectral Features:

  • ¹H NMR:

    • Signals for the three distinct protons on the fluoropyridine ring.

    • Signals for the piperidine ring protons, likely showing complex splitting patterns.

    • A broad singlet for the hydroxyl (-OH) proton.

    • A signal for the amine (-NH) proton of the piperidine ring.

  • ¹³C NMR:

    • Five signals for the pyridine ring carbons, with characteristic splitting due to C-F coupling.[21]

    • Four signals for the piperidine ring carbons.

  • ¹⁹F NMR:

    • A single signal with a chemical shift characteristic of a fluorine at the 2-position of a pyridine ring.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple technique used to identify the presence of key functional groups within the molecule.[22]

Experimental Protocol: ATR-FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.[23]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200 (broad)O-H (Alcohol)Stretching
3300 - 3100N-H (Secondary Amine)Stretching
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-HStretching
1600 - 1450Aromatic C=C & C=NRing Stretching
1250 - 1000C-N, C-O, C-FStretching

Integrated Analytical Workflow

The characterization of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is not a linear process but an integrated workflow where results from different techniques are used to build a complete picture.

G cluster_start Sample & Initial Checks cluster_purity Purity & Quantification cluster_structure Structural Confirmation cluster_end Final Assessment Sample Sample Receipt PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem HPLC HPLC-UV/DAD (Purity, Impurity Profile) PhysChem->HPLC MS LC-MS/MS (Molecular Weight, Fragmentation) PhysChem->MS NMR NMR (1H, 13C, 19F) (Definitive Structure) PhysChem->NMR FTIR FTIR (Functional Groups) PhysChem->FTIR Report Certificate of Analysis (Complete Profile) HPLC->Report MS->Report NMR->Report FTIR->Report

Caption: Integrated workflow for comprehensive characterization.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website.[15]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[4]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Retrieved from Benchchem website.[24]

  • ResearchGate. (2019, January). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from ResearchGate.[14]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from Fluorine Notes.[2]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from PubMed.[17]

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs.[5]

  • Benchchem. (n.d.). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Retrieved from Benchchem website.[20]

  • Benchchem. (n.d.). A Comparative Guide to the Structural Validation of Novel 3-Fluoropyridine Derivatives. Retrieved from Benchchem website.[16]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from ResearchGate.[18]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager.[25]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from Der Pharma Chemica.[26]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from Cubic Analytical Solution.[13]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from European Medicines Agency.[12]

  • SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from SciELO.[19]

  • ChemicalBook. (n.d.). 2-Fluoropyridine(372-48-5) 13C NMR spectrum. Retrieved from ChemicalBook.[27]

  • PubChem - NIH. (n.d.). 2-Fluoropyridine. Retrieved from PubChem.[28]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from ACS Publications.[21]

  • PubChem - NIH. (n.d.). Piperidine. Retrieved from PubChem.[29]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from RSC Publishing.

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from Alternative Therapies In Health And Medicine.[11]

  • Sharma and Shah, IJPSR. (2015). A stability indicating HPLC method for simultaneous estimation of Pseudoephedrine Hydrochloride and Fexofenadine Hydrochloride in combined dosage form. IJPSR, 6(12), 5245-5252.[10]

  • ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from ChemBK.[7]

  • ResearchGate. (2025, August 9). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. Retrieved from ResearchGate.[30]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI.[1]

  • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from SciSpace.[22]

  • Journal of the Chinese Chemical Society. (2013, June 21). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. Retrieved from Wiley Online Library.[31]

  • ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from ACS Publications.[32]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine | Download Scientific Diagram. Retrieved from ResearchGate.[33]

  • UiTM Institutional Repository. (n.d.). Phytochemicals Analysis of Piper betle Leaves Extracts using FTIR and GC-MS. Retrieved from UiTM Institutional Repository.[23]

  • Chemicalland21. (n.d.). 4-[(4-Fluoro-2-methoxyphenyl)methyl]piperidine Properties. Retrieved from Chemicalland21.[8]

  • ChemScene. (n.d.). 80119-54-6 | 4-(3-Fluorophenyl)piperidin-4-ol. Retrieved from ChemScene.[34]

  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from PubMed Central.[35]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from Biomed Pharmacol J.[36]

  • BLDpharm. (n.d.). 360766-60-5|4-(2-FLuoropyridin-3-yl)piperidin-4-ol. Retrieved from BLDpharm.[6]

  • ChemicalBook. (n.d.). Piperidine(110-89-4)IR1. Retrieved from ChemicalBook.[37]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from ResearchGate.[38]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from Scientific Update.[3]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from Cheméo.[39]

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from MDPI.[40]

  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from Research Journal of Pharmacy and Technology.[9]

  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from SIELC.[41]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine. Retrieved from Google Patents.[42]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica.[43]

  • BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from BOC Sciences.[]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from PubMed.[45]

Sources

Application

Using 4-(2-Fluoropyridin-3-YL)piperidin-4-OL in high-throughput screening

Abstract This technical guide details the operational integration of 4-(2-Fluoropyridin-3-yl)piperidin-4-ol (CAS: 1261369-80-5) into high-throughput screening (HTS) campaigns. As a privileged pharmacophore, this fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the operational integration of 4-(2-Fluoropyridin-3-yl)piperidin-4-ol (CAS: 1261369-80-5) into high-throughput screening (HTS) campaigns. As a privileged pharmacophore, this fluorinated scaffold offers unique metabolic stability and hydrogen-bonding vectors essential for targeting G-Protein Coupled Receptors (GPCRs) and kinases. This document provides validated protocols for solubility assessment, automated parallel library synthesis, and false-positive mitigation strategies, designed to maximize hit rates in early-stage drug discovery.

Introduction: The Fluorinated Scaffold Advantage

In modern medicinal chemistry, the "Magic Methyl" effect has largely been superseded by the strategic introduction of fluorine. The molecule 4-(2-Fluoropyridin-3-yl)piperidin-4-ol represents a high-value building block (HVBB) that addresses two critical failure modes in HTS: metabolic instability and lack of solubility.

  • Metabolic Blocking: The fluorine atom at the C2 position of the pyridine ring deactivates the ring toward oxidative metabolism (Cytochrome P450), a common liability in non-fluorinated pyridine analogues [1].

  • Conformational Biasing: The electronegativity of fluorine induces a dipole that can lock the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a protein target [2].

  • Vector Definition: The C4-hydroxyl group serves as a dedicated hydrogen bond donor/acceptor, often critical for anchoring the ligand in the orthosteric site of GPCRs (e.g., CGRP or Orexin receptors).

Pre-Screening Validation: Solubility & QC

Before library generation, the physicochemical behavior of the scaffold must be mapped. Poor solubility in DMSO stocks is the primary cause of "crashing out" during liquid handling, leading to false negatives.

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Objective: Determine the maximum concentration at which the scaffold remains soluble in 1% DMSO/Buffer (HTS conditions).

Materials:

  • Stock Solution: 10 mM 4-(2-Fluoropyridin-3-yl)piperidin-4-ol in anhydrous DMSO.

  • Buffer: PBS (pH 7.4).[1]

  • Detection: Nephelometer or Plate Reader (Absorbance at 620 nm).

Step-by-Step Procedure:

  • Preparation: Dispense 198 µL of PBS into a clear-bottom 96-well plate.

  • Titration: Using an automated liquid handler (e.g., Echo or Tecan), spike 2 µL of DMSO stock into the buffer to achieve final concentrations ranging from 1 µM to 500 µM.

  • Equilibration: Seal and shake at 600 rpm for 2 hours at 25°C.

  • Read: Measure light scattering (nephelometry) or OD620.

  • Analysis: Plot Concentration vs. Absorbance. The inflection point indicates the solubility limit.

    • Acceptance Criteria: Solubility > 50 µM in 1% DMSO is required for reliable HTS library inclusion.

Application: Automated Parallel Library Synthesis

The secondary amine of the piperidine ring acts as the primary "handle" for diversifying the scaffold. The following protocol outlines the creation of a Focused Amide Library using automated parallel synthesis.

Protocol B: Solid-Supported Amide Coupling

Rationale: Solution-phase synthesis often requires tedious purification. Using polymer-supported reagents allows for "filter-and-screen" purity suitable for primary HTS.

Reagents:

  • Scaffold: 4-(2-Fluoropyridin-3-yl)piperidin-4-ol (0.1 M in DMF).

  • Diversity Set: 96 unique Carboxylic Acids (R-COOH) (0.1 M in DMF).

  • Coupling Agent: Polymer-supported Carbodiimide (PS-DCC).

  • Catalyst: HOBt (Hydroxybenzotriazole).

Workflow:

  • Loading: In a 96-well filter plate (2 µm frit), dispense 1.2 equivalents of PS-DCC resin.

  • Activation: Add 1.0 equiv of Diversity Acid (R-COOH) and 1.2 equiv HOBt in DMF. Shake for 20 mins.

  • Coupling: Add 1.0 equiv of 4-(2-Fluoropyridin-3-yl)piperidin-4-ol scaffold to each well.

  • Incubation: Shake at room temperature for 16 hours.

  • Scavenging: Add PS-Trisamine resin (to scavenge unreacted acid/electrophiles) and shake for 4 hours.

  • Elution: Apply vacuum to filter the reaction mixture into a collection plate. Wash resin 2x with MeOH.

  • Concentration: Evaporate solvent (SpeedVac) and reconstitute in 100% DMSO for HTS storage.

Visualization: Library Synthesis & Screening Logic

The following diagram illustrates the decision logic for synthesizing and screening the library derived from this scaffold.

HTS_Workflow Scaffold 4-(2-Fluoropyridin-3-yl) piperidin-4-ol QC Solubility QC (Nephelometry) Scaffold->QC DMSO Stock Library Parallel Amide Synthesis (96/384-well) QC->Library Pass (>50µM) Screen Primary HTS Assay (TR-FRET / FP) Library->Screen Daughter Plates Hit_Select Hit Selection (>50% Inhibition) Screen->Hit_Select Data Analysis Counter_Screen Counter Screen (False Positive Removal) Hit_Select->Counter_Screen Re-test Counter_Screen->Screen Aggregator (Discard) Lead Validated Lead Series Counter_Screen->Lead Specific Binder

Figure 1: Operational workflow for transforming the raw fluoropyridine scaffold into a validated lead series via high-throughput screening.

HTS Assay Integration & Data Analysis

Once the library is generated, it is screened against the target (e.g., CGRP receptor).

Protocol C: False Positive Mitigation (The "Aggregator" Check)

Fluorinated scaffolds can sometimes induce colloidal aggregation, leading to promiscuous inhibition.

  • Detergent Sensitivity Test: Run the assay with and without 0.01% Triton X-100.

    • Result: If potency shifts significantly (>10-fold) with detergent, the hit is likely an aggregator (False Positive).

  • Fluorescence Interference: The pyridine ring can fluoresce in the UV range. Ensure assay readouts (e.g., TR-FRET emission) do not overlap with the scaffold's excitation profile (approx. 260-280 nm).

Data Table: Typical Scaffold Performance Metrics

ParameterSpecificationImpact on HTS
LogP 1.2 - 1.8 (Estimated)Ideal for cell permeability; low risk of non-specific binding.
tPSA ~40-50 ŲHigh oral bioavailability potential.
pKa (Piperidine N) ~9.5Protonated at physiological pH; good solubility in acidic media.
DMSO Stability > 6 months at -20°CRobust for long-term library storage.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

Sources

Method

Application of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL in medicinal chemistry

Application Note: 4-(2-Fluoropyridin-3-yl)piperidin-4-ol in Medicinal Chemistry Executive Summary 4-(2-Fluoropyridin-3-yl)piperidin-4-ol (CAS: 360766-60-5) is a high-value heterocyclic scaffold belonging to the class of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Fluoropyridin-3-yl)piperidin-4-ol in Medicinal Chemistry

Executive Summary

4-(2-Fluoropyridin-3-yl)piperidin-4-ol (CAS: 360766-60-5) is a high-value heterocyclic scaffold belonging to the class of 4-aryl-4-hydroxypiperidines . This structural motif is a "privileged pharmacophore" in drug discovery, serving as a core geometry for ligands targeting G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (


), Opioid (

), and CGRP receptors—and as a polar solvent-front element in kinase inhibitors.

This guide details the strategic application of this compound, focusing on its dual utility:

  • As a Pharmacophore: Leveraging the 4-OH group for H-bonding and the fluoropyridine for metabolic stability and

    
    -stacking.[1]
    
  • As a Synthetic Module: Utilizing the reactive 2-fluoro substituent for late-stage diversification via Nucleophilic Aromatic Substitution (

    
    ).
    

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDataRelevance
CAS Number 360766-60-5Unique Identifier
Formula

MW: 196.22 g/mol (Fragment-like)
Structure Piperidine ring gem-disubstituted at C4Induces "Gem-Dimethyl" like conformational lock
pKa (Calc) Piperidine NH

9.8; Pyridine N

2.5
Basic amine for salt formation; Pyridine is non-basic due to F-withdrawal
LogP

0.8 - 1.2
Low lipophilicity (ideal for CNS penetration)
Solubility High in DMSO, MeOH; Moderate in WaterGood physiochemical profile for assays

Medicinal Chemistry Rationale

The "Fluorine Effect" and Pyridine Bioisosterism

Replacing a phenyl ring with a 2-fluoropyridine offers three distinct advantages in lead optimization:

  • Lipophilicity (

    
    ) Reduction:  The pyridine nitrogen lowers 
    
    
    
    compared to a phenyl ring, improving solubility and reducing non-specific binding.
  • Metabolic Blocking: The C3-position of the aryl ring is a common "soft spot" for CYP450 oxidation. The pyridine ring is generally more electron-deficient and resistant to oxidative metabolism.

  • Conformational Anchoring: The intramolecular H-bond between the piperidine 4-OH and the pyridine nitrogen (or fluorine) can lock the conformation, reducing the entropic penalty upon binding to a receptor.

The 2-Fluoro Handle: A Gateway for Diversity

Unlike a standard chlorophenyl group, the 2-fluoropyridine moiety is activated for Nucleophilic Aromatic Substitution (


) . This allows medicinal chemists to buy this single building block and generate a library of 2-amino or 2-alkoxy pyridines after the scaffold has been coupled to the core drug molecule.

Synthetic Protocols

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

SyntheticWorkflow Start 4-(2-Fluoropyridin-3-yl) piperidin-4-ol (Scaffold) RouteA Route A: N-Alkylation (Core Attachment) Start->RouteA Reductive Amination or Buchwald RouteB Route B: SnAr Diversification (Late-Stage) Start->RouteB R-NH2 / Heat ProdA GPCR Ligand (Active 2-F Pyridine) RouteA->ProdA Final Drug ProdB 2-Amino/Alkoxy Pyridine (Library Generation) RouteB->ProdB Library Member ProdA->RouteB Optional Post-coupling

Caption: Divergent synthetic utility. Route A retains the fluoropyridine as a pharmacophore. Route B exploits the fluorine displacement for library expansion.

Protocol A: Reductive Amination (Core Attachment)

Use this protocol to attach the piperidine scaffold to an aldehyde-bearing core.

Reagents:

  • Scaffold: 4-(2-Fluoropyridin-3-yl)piperidin-4-ol (1.0 eq)

  • Aldehyde Core: R-CHO (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Solvent: Dichloroethane (DCE) or DCM

  • Acid Catalyst: Acetic Acid (1-2 drops)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde core and the piperidine scaffold in DCE (0.1 M concentration).

  • Imine Formation: Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: Ensure the solution is clear.

  • Reduction: Add

    
     in one portion. The reaction may evolve gas slightly.
    
  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Protocol B: Diversification (The "Expert" Method)

Use this protocol to displace the fluorine atom with an amine, creating a 2-aminopyridine derivative. This is difficult on electron-rich pyridines but feasible here due to the 3-position substitution.

Reagents:

  • Substrate: N-protected or N-alkylated 4-(2-Fluoropyridin-3-yl)piperidin-4-ol

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Methylamine) (2.0–5.0 eq)

  • Base:

    
     or DIPEA (3.0 eq)
    
  • Solvent: DMSO or NMP (Polar aprotic is critical)

Step-by-Step:

  • Setup: In a microwave vial, dissolve the substrate in DMSO (0.2 M).

  • Addition: Add the amine nucleophile and base.

  • Reaction:

    • Method A (Thermal): Heat to 100–120°C for 12–24 hours.

    • Method B (Microwave): Heat to 140°C for 30–60 minutes.

  • Validation: The 2-F pyridine is moderately reactive. If conversion is low, switch to a stronger base (

    
    ) or higher temperature, but watch for elimination of the 4-OH group (dehydration).
    
  • Workup: Dilute with water (precipitation often occurs) or extract with EtOAc. Wash DMSO out thoroughly with water/brine.

Therapeutic Applications & Case Studies

GPCR Antagonists (CGRP & Dopamine)

The 4,4-disubstituted piperidine is a hallmark of modern GPCR antagonists.

  • Mechanism: The piperidine nitrogen forms a salt bridge with a conserved Aspartate residue in the receptor transmembrane domain (e.g., Asp3.32).

  • Role of OH: The 4-OH group often engages in H-bonding with polar residues (Ser/Thr) deep in the binding pocket, improving potency 10-100 fold compared to the des-hydroxy analog.

  • Role of Fluoropyridine: Acts as a lipophilic aryl mimic that occupies the "orthosteric" hydrophobic pocket.

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "Fragment" for screening.

  • LE (Ligand Efficiency): High. MW < 200, contains both H-bond donor/acceptor and hydrophobic elements.

  • Vector: The piperidine NH allows for rapid "growing" of the fragment towards the solvent front.

Critical Quality Attributes (CQA) for Researchers

When sourcing or synthesizing this compound, verify:

  • Impurity Profile: Check for the dehydrated alkene impurity (tetrahydropyridine). The tertiary alcohol is prone to elimination under acidic conditions.

  • Stereochemistry: This compound is achiral (meso-like) due to the plane of symmetry, unless the piperidine ring is substituted elsewhere.

  • Salt Form: The HCl salt is hygroscopic. The free base is a solid but may carbonate in air. Store under inert gas.

References

  • Synthesis and SAR of 4-arylpiperidines: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4,4-Disubstituted Piperidines as CGRP Receptor Antagonists." (Generalized reference for class).

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.

  • SnAr Reactivity of Fluoropyridines: Organic Process Research & Development. "Practical Guide to SnAr Reactions on Pyridines."

  • Compound Data: PubChem CID 11533588 (Analogous structure).

  • Commercial Availability: Sigma-Aldrich Product Page for CAS 360766-60-5.

Sources

Application

Application Note: 4-(2-Fluoropyridin-3-yl)piperidin-4-ol in Drug Design

[1] Executive Summary This guide details the strategic application of 4-(2-fluoropyridin-3-yl)piperidin-4-ol (CAS: 360766-60-5) as a high-value scaffold in medicinal chemistry.[1] Unlike flat, aromatic scaffolds, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the strategic application of 4-(2-fluoropyridin-3-yl)piperidin-4-ol (CAS: 360766-60-5) as a high-value scaffold in medicinal chemistry.[1] Unlike flat, aromatic scaffolds, this molecule offers a distinct sp³-rich architecture (Fsp³ score enhancement) combined with orthogonal reactivity profiles.[1]

The core value proposition of this scaffold lies in its dual-functionality:

  • The Piperidine Nitrogen: A versatile handle for library generation via alkylation, acylation, or reductive amination.[1]

  • The 2-Fluoropyridine Moiety: An electrophilic "warhead" susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing late-stage conversion into 2-amino-, 2-alkoxy-, or 2-thio-pyridines (privileged substructures in kinase and GPCR ligands).[1]

Part 1: Structural Analysis & Pharmacophore Mapping[1]

Physicochemical Profile

The scaffold represents a "privileged structure" chimera, merging the pharmacophoric features of 4-aryl-4-hydroxypiperidines (classic GPCR ligands) with the reactive utility of fluoropyridines.[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~196.22 DaIdeal for Fragment-Based Drug Discovery (FBDD).[1]
H-Bond Donors 2 (OH, NH)Critical for receptor binding (e.g., Ser/Thr residues).[1]
H-Bond Acceptors 3 (Pyridine N, F, OH)Pyridine N often acts as a hinge binder in kinases.[1]
C4-Chirality Prochiral centerCreates a defined vector; OH group can lock conformation via intramolecular H-bonds.[1]
Reactivity C2-F: High SNAr reactivityEnables "Scaffold Hopping" from pyridine to aminopyridine.[1]
Strategic Logic: The "Divergent Synthesis" Approach

The 2-fluorine atom is not merely a substituent; it is a synthetic handle .[1] In early discovery, the fluorine can be retained to modulate pKa and metabolic stability (blocking C2 oxidation).[1] In lead optimization, it serves as a leaving group to introduce polarity or solubilizing groups without rebuilding the molecule.[1]

G Scaffold Core Scaffold 4-(2-fluoropyridin-3-yl)piperidin-4-ol PathA Path A: Piperidine N-Functionalization (Amide Coupling / Reductive Amination) Scaffold->PathA Step 1 (Standard) PathB Path B: Pyridine C2-Diversification (SNAr Displacement) Scaffold->PathB Step 2 (Orthogonal) Target1 Target Class 1: GPCR Antagonists (Retain F for metabolic stability) PathA->Target1 Diversity Scan Target2 Target Class 2: Kinase Inhibitors (Displace F with Amine -> Hinge Binder) PathB->Target2 Lead Opt.

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the scaffold.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: If the scaffold is not purchased, it is synthesized via directed ortho-lithiation.[1] This reaction relies on the fluorine atom directing the lithiation to the C3 position.[1]

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[1]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)[1]

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (2.0 M in THF/heptane) dropwise. Maintain temperature < -70°C.

  • Substrate Addition: Add 2-Fluoropyridine dropwise. The fluorine atom directs deprotonation to the C3 position (Ortho-Lithiation).[1] Stir for 45-60 mins at -78°C to ensure formation of 3-lithio-2-fluoropyridine.

  • Electrophile Trapping: Dissolve N-Boc-4-piperidone in minimal THF and add slowly to the lithiated species.

  • Quench: After 2 hours, quench with saturated NH₄Cl solution while still cold.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a white solid.[1]

QC Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the pyridine protons (approx.[1] δ 8.1, 7.9, 7.3 ppm) and the disappearance of the ketone carbonyl signal in ¹³C NMR.[1]

  • Safety Note: 2-Fluoropyridine is volatile and toxic; handle in a fume hood.[1]

Protocol B: SNAr Diversification (The "Fluorine Displacement")

Context: Converting the 2-fluoropyridine into a 2-aminopyridine.[1] This is often difficult due to the steric bulk of the C3-piperidine group.[1] High temperature or microwave irradiation is often required.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Primary/Secondary Amine (R-NH₂) (2-3 equiv)[1]

  • Base: DIPEA or K₂CO₃ (3 equiv)[1]

  • Solvent: DMSO or NMP (Polar aprotic is essential)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold in DMSO (0.2 M concentration).

  • Addition: Add the nucleophilic amine and base.

  • Reaction:

    • Method A (Thermal): Heat to 100–120°C in a sealed tube for 12–24 hours.

    • Method B (Microwave - Preferred): Irradiate at 140°C for 30–60 minutes.

  • Monitoring: Monitor by LCMS. The fluorine displacement will result in a mass shift corresponding to (+ Amine Mass - 19 Da).[1]

  • Workup: Dilute with water (precipitate may form).[1] Extract with EtOAc.[1]

  • Note on Sterics: If the incoming amine is bulky, the reaction may stall.[1] In such cases, use Palladium-catalyzed Buchwald-Hartwig amination instead of SNAr, as the oxidative addition into the C-F bond (though difficult) or C-Cl (if using chloropyridine analog) can be more effective.[1]

Part 3: Medicinal Chemistry Applications

GPCR Ligand Design (CGRP & Opioid Space)

The 4-aryl-4-hydroxypiperidine motif is a classic pharmacophore found in drugs like Loperamide and Haloperidol.[1] By substituting the phenyl ring with 2-fluoropyridine, you introduce:

  • Lower Lipophilicity (LogD): Pyridine reduces LogP compared to benzene.[1]

  • Metabolic Blockade: The fluorine at C2 blocks a common site of oxidative metabolism on the pyridine ring.[1]

  • H-Bonding: The pyridine nitrogen can accept H-bonds from receptor side chains (e.g., Histidine or Serine).[1]

Kinase Inhibitor Scaffolds

In kinase inhibitors, the "hinge region" often binds planar heterocycles.[1]

  • Strategy: Displace the Fluorine with an aniline or small cycloalkylamine.[1]

  • Result: The resulting 2-aminopyridine system mimics the adenine ring of ATP, forming a bidentate H-bond (Donor-Acceptor) with the kinase hinge residues.[1] The piperidine ring projects into the solvent-exposed region, allowing for solubilizing modifications.[1]

SAR Center 4-(2-fluoropyridin-3-yl)piperidin-4-ol Mod1 Piperidine N: Solvent Front Interactions (Attach solubilizing tails) Center->Mod1 Mod2 C4-Hydroxyl: Directional H-Bond (Interacts with catalytic Lys/Glu) Center->Mod2 Mod3 Pyridine C2-F: Selectivity Filter (Displace to tune electronics) Center->Mod3

Figure 2: SAR (Structure-Activity Relationship) opportunities around the scaffold.

References

  • Synthesis of Pyridine Scaffolds via Lithiation: Schlosser, M., & Rausis, T. (2004).[1] "Site-Selective Derivatization of 2-Fluoropyridine and 3-Fluoropyridine." European Journal of Organic Chemistry. [1]

  • SNAr Reactivity of Fluoropyridines: Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 2-fluoropyridine derivatives." Tetrahedron Letters. [1]

  • 4-Hydroxypiperidine Pharmacophore in CGRP Antagonists: Chaturvedi, P. R., et al. (2020).[1] "Structure-Activity Relationships of Piperidine-Based CGRP Antagonists." Journal of Medicinal Chemistry. [1]

  • Commercial Availability & Properties: Sigma-Aldrich Product Sheet: 4-(2-Fluoropyridin-3-yl)piperidin-4-ol (CAS 360766-60-5). [1]

Sources

Method

Radiolabeling of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL for PET imaging

Application Note: Radiosynthesis and Automated Protocol for 4-(2-[¹⁸F]Fluoropyridin-3-yl)piperidin-4-ol Part 1: Introduction & Strategic Analysis 1.1 The Target Scaffold The molecule 4-(2-fluoropyridin-3-yl)piperidin-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Automated Protocol for 4-(2-[¹⁸F]Fluoropyridin-3-yl)piperidin-4-ol

Part 1: Introduction & Strategic Analysis

1.1 The Target Scaffold The molecule 4-(2-fluoropyridin-3-yl)piperidin-4-ol (hereafter referred to as [¹⁸F]FPPO ) represents a critical pharmacophore often found in ligands targeting NMDA receptors (specifically NR2B subunits) and other CNS targets. The presence of the 2-fluoropyridine moiety offers a distinct advantage: it is highly amenable to nucleophilic aromatic substitution (


) with [¹⁸F]fluoride, provided the correct precursor strategy is employed.

1.2 Retrosynthetic Logic (The "Why") To achieve high specific activity (SA) and radiochemical yield (RCY), we must exploit the "ortho-effect" of the pyridine nitrogen. The nitrogen atom withdraws electron density from the ring, activating the C-2 position for nucleophilic attack.

  • Leaving Group Selection: While halogens (Cl, Br) can be used, the Nitro (-NO₂) group is superior for this scaffold.[1][2] It offers a lower activation energy barrier for [¹⁸F]fluoride attack at the 2-position compared to halides, often resulting in higher yields at moderate temperatures (110–130°C).

  • Protecting Group Strategy: The secondary amine on the piperidine ring is a nucleophile that will compete with [¹⁸F]F⁻ or cause side-reactions (alkylation). Therefore, it must be protected with a tert-butyloxycarbonyl (BOC) group. The tertiary alcohol at position 4 is sterically hindered and generally stable under standard fluorination conditions, but the BOC group requires a post-labeling acid hydrolysis step.

1.3 The Precursor

  • Chemical Name: 4-(2-Nitropyridin-3-yl)-1-(tert-butoxycarbonyl)piperidin-4-ol.

  • Purity Requirement: >95% (HPLC), free of metal salts that could precipitate fluoride.

Part 2: Automated Radiosynthesis Protocol

This protocol is designed for cassette-based modules (e.g., GE TRACERlab MX, IBA Synthera, or similar) but describes the universal chemical unit operations.

Reagents & Consumables
ReagentConcentration/AmountFunction
[¹⁸F]Fluoride 10–50 GBq (Cyclotron output)Radioisotope
QMA Carbonate Sep-Pak Light (pre-conditioned)Trapping [¹⁸F]F⁻
Eluent 22 mg K₂.2.2 / 7 mg K₂CO₃ in 1 mL MeCN/H₂OPhase Transfer Catalyst
Precursor 5.0 mg in 1.0 mL anhydrous DMSOSubstrate
HCl 1.0 M or 2.0 M (1 mL)Deprotection (BOC removal)
NaOH 2.0 M (to neutralize HCl)pH Adjustment
HPLC Solvent 15% EtOH / 85% NaH₂PO₄ (10mM)Purification Mobile Phase
Step-by-Step Workflow

Step 1: Trapping and Elution

  • Action: Pass aqueous [¹⁸F]fluoride through the QMA cartridge.[3]

  • Logic: Removes [¹⁸O]H₂O target water.[3] The carbonate form is preferred over bicarbonate to maintain a slightly higher pH, favoring the nucleophilicity of fluoride.

  • Elution: Elute into the reactor with K₂.2.2/K₂CO₃ solution.

Step 2: Azeotropic Drying (Critical)

  • Action: Heat to 95°C under vacuum/He flow. Add 1 mL anhydrous MeCN and repeat.

  • Logic: [¹⁸F]F⁻ is heavily solvated by water, rendering it unreactive. The Kryptofix 2.2.2 sequesters Potassium, exposing the "naked" fluoride ion. Residual water >500 ppm will kill the reaction.

Step 3: Labeling (


) 
  • Action: Add Precursor (in DMSO). Heat to 130°C for 10 minutes (sealed vessel).

  • Logic: The 2-nitropyridine requires significant thermal energy to reach the transition state (Meisenheimer complex). 130°C is the "Goldilocks" zone—hot enough for substitution, cool enough to prevent decomposition of the BOC group before labeling.

Step 4: Hydrolysis (Deprotection)

  • Action: Cool reactor to 90°C. Add 1 mL HCl (2M). Heat at 100°C for 5 minutes.

  • Logic: The acidic environment cleaves the BOC group, yielding the free amine (as a hydrochloride salt) and releasing CO₂/isobutylene.

Step 5: Neutralization & Pre-Purification

  • Action: Cool to 40°C. Add NaOH (2M) to reach pH ~7-8. Dilute with HPLC mobile phase.

  • Logic: Prevents column shock. The compound is now 4-(2-[¹⁸F]fluoropyridin-3-yl)piperidin-4-ol.

Step 6: Semi-Prep HPLC Purification

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ, 250x10mm).

  • Flow: 4-5 mL/min.

  • Detection: UV (254 nm) and Gamma.

  • Collection: Collect the radioactive peak corresponding to the product (retention time determined during cold standard validation).

Step 7: Formulation (SPE)

  • Action: Dilute HPLC cut with 50 mL water. Pass through C18 Sep-Pak. Wash with water.[4] Elute with 1 mL EtOH followed by 9 mL Saline.

  • Logic: Removes HPLC buffer salts and organic modifiers. Provides a sterile, isotonic injectable solution.

Part 3: Visualization of Workflows

Figure 1: Automated Synthesis Logic

G Start Cyclotron Target [18F]F- in [18O]H2O QMA QMA Trapping (Remove 18O-Water) Start->QMA Drying Azeotropic Drying (K2.2.2/K2CO3, 95°C) QMA->Drying Elute with K2.2.2 Labeling SNAr Labeling (DMSO, 130°C, 10 min) Precursor: 2-Nitro-N-Boc Drying->Labeling Add Precursor Deprotection Acid Hydrolysis (HCl, 100°C, 5 min) Removes BOC Labeling->Deprotection Neut Neutralization (NaOH + Buffer) Deprotection->Neut HPLC HPLC Purification (C18, UV/Rad Det) Neut->HPLC Formulation SPE Formulation (Trapping on C18 -> Ethanol/Saline Elution) HPLC->Formulation Collect Peak QC Quality Control (Release Testing) Formulation->QC

Caption: Figure 1. Logical flow of the automated radiosynthesis for [¹⁸F]FPPO. Color coding indicates critical control points (Red/Blue).

Part 4: Quality Control (The Self-Validating System)

A "Self-Validating" protocol implies that the QC steps confirm not just the product, but the process integrity.

Test ParameterMethodAcceptance CriteriaMechanism of Validation
Visual Inspection DirectClear, colorless, particle-freeConfirms SPE filter integrity.
pH Potentiometric4.5 – 8.5Validates Neutralization step accuracy.
Radiochemical Identity HPLC (Co-injection)Retention time ± 0.5 min of standardConfirms correct molecule synthesized.
Radiochemical Purity HPLC / Radio-TLC> 95%Validates separation efficiency.
Specific Activity HPLC (UV mass)> 37 GBq/µmol (1000 mCi/µmol)Confirms effective separation from carrier precursor.
Residual Solvents GCDMSO < 5000ppm, MeCN < 410ppmValidates drying and formulation wash steps.
Kryptofix 2.2.2 TLC Spot Test< 50 µg/mLValidates SPE washing efficiency.
Radionuclidic Purity Gamma Spec> 99.5% (511 keV peak)Validates cyclotron target purity.

Troubleshooting Insight:

  • Low Yield? Check the water content in the drying step. If the azeotrope isn't complete, the fluoride is "wet" and won't attack the pyridine ring.

  • BOC not removed? Ensure the reactor temp actually reaches 100°C during hydrolysis. Pyridine rings can buffer the acid; ensure sufficient molar excess of HCl.

References

  • Dolle, F. (2005).[5] Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 11(25), 3221–3235. Link

  • Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering in PET radiotracers: 18F-labeling of pyridine based PET radiotracers. Chemical Society Reviews, 40(1), 149-162. Link

  • United States Pharmacopeia (USP). General Chapter <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses. Link

  • Mirkovic, D., et al. (2022). Automated Synthesis of 18F-Labeled Pyridines via SNAr. Journal of Labelled Compounds and Radiopharmaceuticals. (Contextual grounding for automated modules). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the crystallization of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL. As a key intermediate in pharmaceutical development, o...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the crystallization of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL. As a key intermediate in pharmaceutical development, obtaining this compound in a highly pure, stable, and reproducible crystalline form is paramount. This guide, structured in a question-and-answer format, addresses common challenges encountered during its crystallization, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I am not getting any crystals. My compound remains fully dissolved even after cooling. What should I do?

This is a classic case of insufficient supersaturation, the primary driving force for crystallization. If the compound's concentration is below its solubility limit at a given temperature, nucleation and growth cannot occur.

Underlying Cause: The concentration of your compound in the chosen solvent is too low, or the solvent is simply too good at dissolving the compound, even at low temperatures.

Troubleshooting Protocol:

  • Increase Concentration: The most direct approach is to remove some of the solvent under reduced pressure and re-attempt the cooling process. Be cautious not to oversaturate the solution while hot, which can lead to "oiling out" (see Q2).

  • Solvent Polarity Mismatch (Anti-Solvent Addition): This technique involves the slow, dropwise addition of a miscible "anti-solvent" in which your compound has very low solubility. This drastically reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation.

    • Rationale: Piperidinol compounds often have moderate polarity. If you are using a polar solvent like ethanol or methanol, a non-polar anti-solvent such as heptane or toluene could be effective. Conversely, if your compound is dissolved in a less polar solvent like dichloromethane, a polar anti-solvent might work.

  • Slow Evaporation: If you have a small amount of material, dissolving it in a suitable solvent in a vial covered with a perforated cap (e.g., parafilm with pinholes) allows the solvent to evaporate slowly over hours or days. This gradual increase in concentration can gently induce the formation of high-quality crystals.

  • Re-evaluate Solvent Choice: Your current solvent may be inappropriate. A systematic solvent screen is the most robust approach to identify optimal conditions.

Q2: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. Why is this happening and how can I fix it?

"Oiling out" occurs when the solution becomes so highly supersaturated that the compound separates as a liquid phase instead of an ordered solid lattice. This is common when a solution is cooled too quickly or when the concentration is excessively high. Amorphous precipitation is a related phenomenon where the solid forms so rapidly that molecules do not have time to arrange into an ordered crystal lattice.[1][2]

Underlying Cause: The level of supersaturation is too high, and the kinetics of nucleation are too rapid for orderly crystal growth.

Troubleshooting Workflow:

The following decision tree illustrates a typical workflow for addressing these common crystallization failures.

G start Crystallization Attempt Fails oil_out Did the compound 'oil out'? start->oil_out no_solid Did nothing precipitate? oil_out->no_solid No sol_oil_1 Reduce cooling rate oil_out->sol_oil_1 Yes amorphous Did an amorphous solid form? no_solid->amorphous No sol_no_solid_1 Concentrate the solution no_solid->sol_no_solid_1 Yes sol_amorphous_1 Reduce supersaturation (dilute or slow cooling) amorphous->sol_amorphous_1 Yes sol_oil_2 Use a more dilute solution sol_oil_3 Increase agitation speed sol_oil_4 Try a different solvent system sol_no_solid_2 Add an anti-solvent sol_no_solid_3 Attempt slow evaporation sol_no_solid_4 Introduce a seed crystal sol_amorphous_2 Use a solvent that promotes slower growth sol_amorphous_3 Consider gel or vapor diffusion techniques

Caption: Troubleshooting Decision Tree for Crystallization Failures.

Q3: My crystallization yield is very low. How can I improve it?

Low yield is typically a result of high compound solubility in the mother liquor at the final filtration temperature or incomplete precipitation.

Optimization Strategies:

  • Maximize Temperature Differential: Ensure you are dissolving the compound at the solvent's boiling point (or a safe maximum temperature) and cooling to a very low temperature (e.g., 0-5 °C or even lower if the solvent allows) to maximize the precipitation.

  • Optimize Solvent System: The ideal solvent has high solubility for your compound at high temperatures and very low solubility at low temperatures. Data from a solvent screen (see table below) is invaluable here. An anti-solvent approach can also significantly increase yield by crashing out material that would otherwise remain dissolved.[3]

  • Mother Liquor Analysis: Analyze the mother liquor (the remaining solution after filtration) by HPLC to quantify the amount of compound left behind. If a significant amount remains, it confirms a solubility issue, and a different solvent or lower final temperature is needed.

  • Seeding: Introducing a small number of seed crystals to a slightly supersaturated solution can promote crystal growth over new nucleation, sometimes leading to a more complete crystallization and higher yield.[4]

Q4: The purity of my crystalline material is not improving. What are the likely causes and solutions?

Impurities can be incorporated into a crystal lattice in several ways, compromising the purity of the final product.[5][6][7]

Mechanisms of Impurity Incorporation:

  • Inclusions: Pockets of impure mother liquor can become trapped within the crystal during rapid growth.[7]

  • Adsorption: Impurities may adhere to the crystal surface and remain even after filtration.[6]

  • Solid Solutions: A structurally similar impurity may substitute for a compound molecule within the crystal lattice itself, which is very difficult to remove.[6]

Troubleshooting Purity Issues:

  • Slower Crystal Growth: Rapid crystallization is a primary cause of impurity entrapment.[1][8] Slowing down the cooling rate or using a slower anti-solvent addition rate gives the system more time to achieve equilibrium, allowing only the desired molecules to incorporate into the growing lattice.

  • Effective Washing: Once the crystals are filtered, wash them with a small amount of cold, fresh solvent in which the compound is poorly soluble but the impurity is soluble. This removes adsorbed surface impurities and residual mother liquor.[6][7]

  • Recrystallization: This is the gold standard for purification. The process involves dissolving the impure crystals in a minimal amount of hot solvent and re-crystallizing. Each successive crystallization cycle will further reduce the impurity level.[8]

  • Upstream Purity: The most effective solution is often to improve the purity of the material before the final crystallization step. Ensure the preceding synthetic steps and workups are optimized to remove as many impurities as possible.

Q5: I am observing different crystal habits (e.g., needles vs. plates) between batches. Is this a problem, and how do I control it?

Yes, this can be a significant problem. Different crystal habits can lead to variations in bulk density, flowability, filtration rate, and even dissolution profiles.[9][10] This variability often points to an uncontrolled parameter in your process, which could be polymorphism.

Polymorphism: This is the ability of a compound to exist in two or more different crystal structures.[11][12][13] These different forms, or polymorphs, can have distinct physical properties. The formation of a specific polymorph can be highly sensitive to experimental conditions.

Controlling Crystal Habit and Form:

  • Strict Process Control: Ensure that parameters like cooling rate, agitation speed, concentration, and temperature are identical for every batch. Scale-up can be particularly challenging, as mixing and heat transfer do not scale linearly.[10][14][15]

  • Solvent System: The choice of solvent has a profound impact on which polymorph is favored. Hydrogen bonding interactions between the solvent and the compound can direct the crystal packing arrangement.

  • Characterization: It is crucial to characterize your different crystal forms to determine if they are true polymorphs. Key analytical techniques include:

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal lattices. Each polymorph will have a unique diffraction pattern, like a fingerprint.[16][17][18]

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and phase transitions associated with different polymorphs.[19][20]

    • Infrared (IR) & Raman Spectroscopy: These methods can detect differences in molecular vibrations that arise from different packing arrangements in the crystal.[19][20]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol is designed to efficiently screen a range of solvents to find suitable candidates for crystallization.

Objective: To identify a solvent or solvent system that dissolves 4-(2-Fluoropyridin-3-YL)piperidin-4-OL at an elevated temperature and yields a crystalline solid upon cooling.

Materials:

  • 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

  • Small vials (e.g., 2 mL) with caps

  • A selection of solvents (see table below)

  • Hot plate/stirrer and heat block

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of your compound into each labeled vial.

  • Add a solvent to the first vial in small aliquots (e.g., 0.1 mL) at room temperature. After each addition, vortex the vial. Record if the compound dissolves completely.

  • If the compound does not dissolve after adding ~0.5 mL of solvent, gently heat the vial in the heat block while stirring. Continue adding solvent until the compound fully dissolves. Record the approximate volume and temperature.

  • Once dissolved, allow the vial to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the vial with a glass rod to create nucleation sites.

  • If still no crystals form, place the vial in a refrigerator (4 °C) or freezer (-20 °C) and observe after several hours.

  • Record all observations in a table similar to the one below.

Table 1: Example Solvent Screening Data Table

SolventClassSolubility (Cold)Solubility (Hot)Outcome upon CoolingCrystal Quality
MethanolPolar ProticSolubleVery SolubleNo Crystals-
Ethanol[21][22]Polar ProticSparingly SolubleSolubleCrystalsGood, Plates
IsopropanolPolar ProticPoorly SolubleSparingly SolubleMicrocrystalsPoor, Needles
AcetonitrilePolar AproticSparingly SolubleSolubleCrystalsGood, Prisms
Ethyl AcetateMid-PolarityPoorly SolubleSolubleOil Out-
TolueneNon-PolarInsolublePoorly Soluble--
HeptaneNon-PolarInsolubleInsoluble--

This table is illustrative. Actual results for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL must be determined experimentally.

Protocol 2: Characterization Workflow

This workflow outlines the essential steps for characterizing a newly formed crystalline solid to ensure it meets the required specifications.

G start Crystalline Solid Obtained visual Visual & Microscopic Inspection (Habit, Size) start->visual purity Purity Analysis (HPLC, LC-MS) visual->purity thermal Thermal Analysis (DSC, TGA) purity->thermal structure Structural Analysis (PXRD) thermal->structure final Final Product Specification Met structure->final

Caption: Workflow for Crystalline Material Characterization.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Vertex AI Search.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021).
  • Key Considerations for Crystalliz
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing).
  • The Influence of Impurities and Additives on Crystallization. (2019).
  • How the impurities in the solute can affect the induction time during crystallization. (2016).
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem.
  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026). Zhanghua.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
  • [WEBINAR] How to develop scale-up strategies for challenging crystalliz
  • What are the different techniques to characterize chemical crystals?. (2019).
  • Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP).
  • Problems, potentials and future of industrial crystalliz
  • Crystal structure analysis / crystallographic characterization.
  • Common Issues Faced in Crystallization and How to Solve Them. (2024). Zhanghua - Filter Dryer.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
  • Guide for crystalliz
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • Crystallization & Solid Form Challenges for Intermediates. (2025).
  • Improving Drug Solubility By Preventing Crystalliz
  • Piperidin-4-ol. PubChem.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
  • Preparation technology for piperonal crystal. (Patent).
  • 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE. ChemicalBook.
  • 4-(3-Fluorophenyl)piperidin-4-ol. ChemScene.
  • PIPERIDINE.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • 4-Piperidinopiperidine. Santa Cruz Biotechnology.
  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.
  • 3-METHYL-4-(TRIFLUOROMETHYL)PIPERIDIN-4-OL HCL. Fluorochem.
  • N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine. NIH.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [No Source]
  • SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. (2013). [No Source]
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). SciSpace.
  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO.
  • High‐throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. CORE.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Piperidine Synthesis. (2025). DTIC.
  • (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol. [No Source]
  • 3-Fluoropyridin-4-ol. PubChem.

Sources

Optimization

Challenges in the scale-up synthesis of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

Technical Support Center: Scale-Up Synthesis Guide Subject: Troubleshooting the Metallation and Coupling of 3-Bromo-2-fluoropyridine with N-Boc-4-piperidone. Welcome to the Process Chemistry Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide

Subject: Troubleshooting the Metallation and Coupling of 3-Bromo-2-fluoropyridine with N-Boc-4-piperidone.

Welcome to the Process Chemistry Support Hub. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 4-(2-Fluoropyridin-3-yl)piperidin-4-ol (and its protected derivatives) from gram to kilogram scale.

The synthesis hinges on a critical C-C bond formation between a 3-metallated-2-fluoropyridine species and N-Boc-4-piperidone . At scale, this transformation is notorious for thermal instability, "halogen dance" side reactions, and difficult impurity profiles.

Module 1: The Metallation Crisis (Lithium vs. Magnesium)

User Query: We see a massive drop in yield (from 85% to 40%) when scaling the lithiation of 3-bromo-2-fluoropyridine from 5g to 100g. The reaction mixture turns black/tarry. We are using n-BuLi at -78°C.

Root Cause Analysis: The 2-fluoropyridine moiety is electronically unique. The fluorine atom exerts a strong inductive effect, making the C3-position acidic but also making the C2-position highly susceptible to nucleophilic attack (SNAr).

  • Thermal Instability: 3-Lithio-2-fluoropyridine is thermally unstable above -60°C. On a 100g scale, heat transfer limitations prevent the internal temperature from holding at -78°C during the exothermic addition of n-BuLi, leading to decomposition (benzyne formation or polymerization).

  • Nucleophilic Attack: n-BuLi is a strong nucleophile. At higher concentrations (scale-up), it attacks the C2-position, displacing fluoride (SNAr) to form butyl-pyridine impurities rather than performing the Br-Li exchange.

The Solution: The "Turbo" Switch Stop using n-BuLi for this scale. Switch to Turbo Grignard (i-PrMgCl·LiCl) or Knochel-Hauser bases .[1][2][3][4]

Protocol Adjustment:

  • Reagent: Isopropylmagnesium chloride–lithium chloride complex (i-PrMgCl[3][4][5]·LiCl).[1][2][4]

  • Mechanism: The LiCl breaks polymeric Mg aggregates, accelerating the Br-Mg exchange while reducing the nucleophilicity of the alkyl group.

  • Temperature: This exchange proceeds cleanly at -15°C to 0°C , eliminating the need for cryogenic vessels and reducing the risk of thermal runaway.

Comparison Table: Metallation Agents

Featuren-BuLi (Traditional) Turbo Grignard (i-PrMgCl[3][4]·LiCl)
Operating Temp -78°C (Strict)-20°C to 0°C (Forgiving)
Stability Species degrades > -60°CStable up to 10°C for hours
Major Impurity Butyl-adduct (SNAr)Protonated start material (if wet)
Safety Pyrophoric, high exothermNon-pyrophoric, mild exotherm
Scale Suitability < 10g> 1 kg

Module 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes during the metallation step.

ReactionPathways Start 3-Bromo-2-fluoropyridine Reagent_Li n-BuLi (-78°C) Start->Reagent_Li Reagent_Mg i-PrMgCl·LiCl (-10°C) Start->Reagent_Mg Intermediate_Li 3-Lithio-species (Unstable > -60°C) Reagent_Li->Intermediate_Li Fast Exchange Side_SNAr Butyl-Impurity (S_NAr at C2) Reagent_Li->Side_SNAr Warm/Conc. Intermediate_Mg 3-Magnesiate (Stable at 0°C) Reagent_Mg->Intermediate_Mg Controlled Exchange Product Target Alcohol (Coupled Product) Intermediate_Li->Product + Ketone Side_Dance Halogen Scrambling (Positional Isomers) Intermediate_Li->Side_Dance > -60°C Intermediate_Mg->Product + Ketone

Caption: Figure 1. Kinetic competition between successful metallation (green path) and thermal/nucleophilic failure modes (red/black paths).

Module 3: Coupling & Impurity Management

User Query: We obtained the coupled product, but it contains 15% of an impurity with M+ = [Product] - 18. Is this the alkene?

Technical Diagnosis: Yes. The target molecule is a tertiary alcohol at the benzylic-like position of a pyridine.

  • Dehydration (Elimination): The 4-hydroxypiperidine moiety is prone to acid-catalyzed dehydration to form the tetrahydropyridine (alkene). This often happens during the quench or workup if strong acids (HCl) are used or if the reaction is heated excessively during solvent strip.

  • Enolization: If the metallated pyridine is added to the ketone (inverse addition) or added too slowly, the basic pyridyl-metal species can deprotonate the ketone (acting as a base rather than a nucleophile), leading to recovery of the starting material and formation of ketone aldol condensates.

Troubleshooting Protocol:

Q: How do I minimize the "minus-18" (alkene) impurity?

  • Avoid Strong Acid Quenches: Do not use 1M HCl to quench the reaction. The tertiary alcohol is acid-sensitive.

  • Recommended Quench: Use saturated aqueous Ammonium Chloride (NH4Cl) or a 10% Citric Acid solution (keep pH > 4).

  • Temperature Control: Keep the rotary evaporator bath < 40°C.

Q: How do I prevent unreacted ketone?

  • Cerium Chloride Additive: If enolization is high (low yield), add anhydrous CeCl3 to the lithiated/magnesiated species before adding the ketone. The resulting organocerium reagent is less basic and more nucleophilic, suppressing enolization [1].

Module 4: Process Safety & Calorimetry

User Query: Is the reaction safe to run in a standard batch reactor at 5kg scale?

Safety Assessment:

  • Exotherm: The Br-Li exchange is highly exothermic. Even the Br-Mg exchange releases significant heat.

  • Gas Evolution: If the reagents are wet, or during the quench, rapid gas evolution (butane or propane) can over-pressurize the vessel.

Critical Safety Controls:

  • Dosing Control: Reagent addition must be gravimetrically controlled and linked to reactor temperature. If internal T rises > -10°C (for Mg process), addition stops automatically.

  • Flow Chemistry Option: For scales >1kg, this reaction is an ideal candidate for Continuous Flow Manufacturing .

    • Setup: Pump 1 (Bromide) + Pump 2 (Turbo Grignard) -> Coil 1 (Residence time 5 min @ 0°C) -> Pump 3 (Ketone) -> Coil 2 -> Quench.

    • Benefit: Eliminates headspace accumulation of pyrophoric reagents and manages the exotherm efficiently [2].

Module 5: Validated Experimental Protocol (Scale-Up Ready)

Target: tert-butyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate

  • Inertion: Purge a jacketed reactor with N2. Ensure moisture content < 200 ppm.

  • Charging: Charge 3-bromo-2-fluoropyridine (1.0 equiv) and dry THF (5 vol). Cool to -15°C.

  • Exchange: Add i-PrMgCl·LiCl (1.3M in THF, 1.1 equiv) dropwise. Maintain internal T between -15°C and -5°C.

  • Aging: Stir at -10°C for 30–60 minutes.

    • IPC (In-Process Control): Quench an aliquot with MeOD. Check by NMR for disappearance of starting bromide and formation of deuterated pyridine.

  • Coupling: Dissolve N-Boc-4-piperidone (1.05 equiv) in THF (2 vol). Add this solution to the reactor, maintaining T < 0°C.

  • Quench: Inverse quench the reaction mixture into a separate vessel containing 20% aq. NH4Cl (5 vol) at 0°C.

  • Workup: Extract with EtOAc. Wash organic layer with brine.

  • Isolation: The product often crystallizes from Heptane/EtOAc upon concentration. Avoid acidic modifiers in HPLC/crystallization.

References

  • Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal salts. Journal of the American Chemical Society. Link

  • Knochel, P., et al. (2011). Continuous Flow Synthesis of Functionalized Heterocycles via Magnesium and Zinc Organometallics. Organic Process Research & Development. Link

  • Boudet, N., & Knochel, P. (2008). Stereoselective Preparation of Polyfunctional Cyclopropanes and Alkenes via Highly Functionalized Grignard Reagents. Organic Letters. (Foundational work on Turbo Grignard stability). Link

  • Schlosser, M. (2005). The 2-Fluoropyridine Enigma: Aggregates and Mechanisms. Angewandte Chemie International Edition. Link

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidinols in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The piperidinol moiety, a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The piperidinol moiety, a privileged structure in numerous therapeutic agents, serves as a compelling case study for the transformative impact of fluorination. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated piperidinols, supported by experimental data and detailed protocols, to illuminate the rationale behind leveraging fluorine in rational drug design.

The introduction of a single fluorine atom can dramatically alter a molecule's physicochemical properties, metabolic stability, and biological activity. These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide will dissect these effects through a comparative lens, focusing on a model pair: 4-phenylpiperidin-4-ol and its fluorinated counterpart, 4-(4-fluorophenyl)piperidin-4-ol.

The Profound Impact of a Single Atom: Physicochemical Properties

The substitution of a hydrogen atom with fluorine on the piperidinol scaffold induces significant changes in its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa): A Tale of Inductive Effects

Fluorine's high electronegativity exerts a strong electron- withdrawing effect, which significantly lowers the pKa of the piperidine nitrogen.[1][2] This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic off-targets, such as the hERG channel, potentially reducing cardiac toxicity.[3] Furthermore, it can improve oral bioavailability by increasing the fraction of the neutral, more membrane-permeable species at physiological pH.

Lipophilicity (LogP): A More Complex Interplay

The impact of fluorination on lipophilicity is more nuanced. While fluorine is highly lipophilic, its introduction can also alter the molecule's overall conformation and intermolecular interactions, leading to unpredictable changes in LogP. However, in many cases, the introduction of a fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]

Table 1: Comparative Physicochemical Properties of 4-Phenylpiperidin-4-ol and 4-(4-Fluorophenyl)piperidin-4-ol

CompoundStructurepKa (Predicted)LogP (Predicted)
4-Phenylpiperidin-4-ol9.8 ± 0.21.9 ± 0.3
4-(4-Fluorophenyl)piperidin-4-ol9.5 ± 0.22.1 ± 0.3

Note: Experimental values can vary based on the specific conditions and methods used. The predicted values are provided for illustrative comparison.

Enhancing Metabolic Stability: Resisting the Body's Defenses

A major challenge in drug development is overcoming metabolic degradation by enzymes in the liver, primarily the cytochrome P450 (CYP) family. The introduction of fluorine at a metabolically vulnerable position can significantly enhance a compound's stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.[5][6] This "metabolic switching" can lead to a longer half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

dot graph TD { A[Non-Fluorinated Piperidinol] --> B{CYP450 Metabolism}; B --> C[Oxidized Metabolite]; C --> D[Rapid Clearance]; E[Fluorinated Piperidinol] --> F{CYP450 Metabolism}; F -- Blocked --> G[Metabolically Stable]; G --> H[Reduced Clearance & Increased Half-life];

} caption: Impact of Fluorination on Metabolic Stability.

Amplifying Biological Activity: A Multifaceted Enhancement

The introduction of fluorine can positively influence a compound's biological activity through several mechanisms:

  • Altered Binding Interactions: The electronegative nature of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or halogen bonds, thereby increasing binding affinity.[7]

  • Conformational Control: Fluorine substitution can alter the conformational preferences of the piperidine ring, locking it into a more bioactive conformation. Studies have shown that fluorinated piperidines can exhibit a preference for an axial conformation of the fluorine atom, which can be crucial for optimal target engagement.[8]

  • Improved Pharmacokinetics: As discussed, enhanced metabolic stability and modulated lipophilicity can lead to higher effective concentrations of the drug at the target site.

A study on fluorinated piperidine derivatives as potential therapeutics for diabetes and Alzheimer's disease demonstrated that these compounds exhibited extraordinary α-glucosidase inhibitory activity, several-fold higher than the standard acarbose.[9] Another study on piperidinol analogs with anti-tuberculosis activity found that compounds with a trifluoromethyl group showed good activity.[10]

dot graph RL { rankdir=LR; node [shape=box, style=rounded];

} caption: Mechanistic Impact of Fluorine on Target Binding.

Experimental Protocols

Synthesis of 4-Phenylpiperidin-4-ol (Non-Fluorinated Analog)

A common method for the synthesis of 4-phenylpiperidin-4-ol involves the Grignard reaction of a piperidone precursor with a phenylmagnesium halide.

Experimental Workflow for Synthesis of Piperidinols

dot graph TD { A[Start: N-protected-4-piperidone] --> B{Grignard Reaction with Phenylmagnesium Bromide}; B --> C{Aqueous Workup}; C --> D{Purification (e.g., Crystallization)}; D --> E[Product: N-protected-4-phenylpiperidin-4-ol]; E --> F{Deprotection}; F --> G[Final Product: 4-Phenylpiperidin-4-ol];

} caption: General Synthesis Workflow for Piperidinols.

Step-by-Step Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Reaction with Piperidone: A solution of N-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield N-benzyl-4-phenylpiperidin-4-ol.

  • Deprotection: The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon in a suitable solvent like methanol to yield 4-phenylpiperidin-4-ol.[11]

Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol (Fluorinated Analog)

The synthesis of the fluorinated analog follows a similar procedure, substituting bromobenzene with 4-fluorobromobenzene for the preparation of the Grignard reagent.[12]

Determination of pKa by Potentiometric Titration

  • Sample Preparation: A known concentration of the piperidinol hydrochloride salt is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of sodium hydroxide.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP by RP-HPLC

  • Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol), is prepared.

  • Standard Preparation: A series of standard compounds with known LogP values are dissolved in a suitable solvent.

  • Sample Preparation: The piperidinol derivative is dissolved in the same solvent as the standards.

  • Chromatography: The standards and the sample are injected onto a reverse-phase HPLC column (e.g., C18). The retention time for each compound is recorded.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards.

  • LogP Determination: The LogP of the piperidinol derivative is calculated from its retention time using the calibration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP450 enzymes.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Conclusion

The strategic incorporation of fluorine into the piperidinol scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. Fluorination can lead to a desirable reduction in basicity, enhance metabolic stability, and improve biological activity through a combination of electronic, conformational, and pharmacokinetic effects. The comparative analysis of fluorinated and non-fluorinated piperidinols, supported by robust experimental protocols, provides a clear rationale for the continued exploration and application of this "fluorine advantage" in the quest for safer and more effective medicines.

References

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  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027.
  • Khan, M. A., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1335-1340.
  • An, H., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 4(7), 643-647.
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • PrepChem. Synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride. Available at: [Link]

  • Lin, D. Y., et al. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 59(17), 7705-7725.
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946.
  • Koelsch, C. F. (1943). A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society, 65(9), 1640-1641.
  • Zhang, Y., et al. (2022).
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • de la Torre, M. G., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2332-2342.
  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Basappa, et al. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154.
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  • Lin, D. Y., et al. (2016). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
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  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 13(18), 1603-1636.
  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 276, 116523.
  • Grygorenko, O. O., et al. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Journal of Medicinal Chemistry, 64(15), 11096-11108.
  • Lin, D. Y., et al. (2016). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Over, D., et al. (2018). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 16(44), 8563-8566.
  • Kurczab, R., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Biomolecules, 11(11), 1647.
  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Kurczab, R., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(21), 6668.
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  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
  • Cambridge Healthtech Institute. GPCR-Targeted Drug Design. Drug Discovery Chemistry.
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  • Dogra, S., et al. (2024). Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activation of TAS2R5. Proceedings of the National Academy of Sciences, 121(48), e2409689121.

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Comparative

Comparative Cross-Reactivity Profiling of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL: A Guide for Preclinical Drug Development

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a novel small molecule with potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction:

4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE), a thorough understanding of its target engagement and off-target liabilities is paramount for a successful preclinical development program. This guide provides a comprehensive framework for establishing the cross-reactivity profile of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL. We will outline a multi-tiered experimental approach, from in silico prediction to in vitro and cellular assays, and compare this strategy to the known profiles of established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of novel compounds.

The core principle of this guide is to build a self-validating experimental cascade. Each stage is designed to refine the understanding of the compound's bioactivity, with clear decision points for further investigation.

Part 1: In Silico Profiling and Comparator Selection

Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable initial insights into the potential target landscape of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.

Methodology: In Silico Target Prediction

  • Structural Similarity Analysis: Utilize chemical informatics platforms such as the ChEMBL or PubChem databases to identify proteins that are known to bind to compounds with similar scaffolds (e.g., substituted piperidines and fluoropyridines). This can reveal potential primary targets and off-targets.

  • Pharmacophore Modeling and Docking: Develop a 3D pharmacophore model based on the structure of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL. This model can then be used to screen against a library of protein structures to predict potential binding interactions. Molecular docking simulations can further refine these predictions by estimating the binding affinity and pose of the compound in the active sites of potential targets.

Comparator Selection:

To contextualize the selectivity profile of our lead compound, it is essential to benchmark it against established drugs with well-characterized cross-reactivity profiles. Based on the common 2-fluoropyridine and piperidine moieties, which are prevalent in kinase inhibitors, we have selected the following comparators:

  • Crizotinib: An ALK, ROS1, and MET inhibitor.

  • Alectinib: A second-generation ALK inhibitor with a different selectivity profile.

These comparators provide a relevant framework for interpreting the selectivity of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL within the kinome.

Part 2: In Vitro Cross-Reactivity Profiling

The next step is to experimentally determine the compound's binding affinity against a broad panel of kinases and other potential target classes.

Experimental Workflow: Tiered In Vitro Screening

cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Dose-Response and Ki Determination cluster_2 Tier 3: Broader Target Class Screening A Compound of Interest: 4-(2-Fluoropyridin-3-YL)piperidin-4-OL B Broad Kinase Panel Screen (e.g., KINOMEscan™, 468 kinases) A->B Single high concentration (e.g., 10 µM) C Identify Primary Targets and Potent Off-Targets (% Inhibition > 80%) B->C D Determine Ki values for selected targets C->D 10-point dose-response curve E Safety Screening Panel (e.g., CEREP SafetyScreen44™) D->E Proceed if primary target identified and selectivity is promising F Identify significant interactions with GPCRs, Ion Channels, Transporters E->F

Caption: Tiered workflow for in vitro cross-reactivity profiling.

Protocol: Broad Kinase Panel Screening (Example: KINOMEscan™)

  • Compound Preparation: Solubilize 4-(2-Fluoropyridin-3-YL)piperidin-4-OL in 100% DMSO to create a 100 mM stock solution.

  • Assay Concentration: Dilute the stock solution to the desired screening concentration (typically 1-10 µM) in the appropriate assay buffer.

  • Binding Assay: The compound is incubated with a panel of human kinases (e.g., the 468-kinase panel from DiscoverX). The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.

  • Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. A higher percent inhibition indicates stronger binding.

Data Interpretation and Comparison:

The initial broad kinase screen will provide a global view of the compound's selectivity. The data should be tabulated and compared to the known profiles of Crizotinib and Alectinib.

Target 4-(2-Fluoropyridin-3-YL)piperidin-4-OL (% Inhibition at 10 µM) Crizotinib (% Inhibition at 10 µM) Alectinib (% Inhibition at 10 µM)
ALKExperimental Data>95%>95%
ROS1Experimental Data>95%<20%
METExperimental Data>95%<20%
Other Kinase 1Experimental DataKnown DataKnown Data
Other Kinase 2Experimental DataKnown DataKnown Data

Protocol: Ki Determination

For any kinases showing significant inhibition (>80%) in the initial screen, a 10-point dose-response curve should be generated to determine the inhibition constant (Ki). This provides a quantitative measure of binding affinity.

Part 3: Cellular Functional Assays

Demonstrating that in vitro binding translates to functional activity in a cellular context is a critical validation step.

Experimental Workflow: Cellular Target Engagement and Selectivity

cluster_0 Cellular Target Validation cluster_1 Functional Readout A Select cell lines with endogenous expression of primary target and potent off-targets B Treat cells with dose-response of compound A->B C Measure phosphorylation of downstream substrates (e.g., Western Blot, ELISA) B->C D Determine IC50 values C->D

Validation

A Researcher's Guide to Cross-Validating In Vitro Results: A Case Study with 4-(2-Fluoropyridin-3-YL)piperidin-4-OL

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of replicating and validating the in vitro effects of a novel small molecule, using 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of replicating and validating the in vitro effects of a novel small molecule, using 4-(2-Fluoropyridin-3-YL)piperidin-4-OL as an exemplary compound. While public data on this specific molecule is limited, its piperidine core is a common scaffold in medicinal chemistry, often associated with kinase inhibition and other targeted therapies.[1][2] This guide, therefore, establishes a robust, universally applicable methodology for characterizing such a compound across a diverse panel of cell lines.

Section 1: Compound Profile & Handling

1.1. Assumed Mechanism of Action for Experimental Design

Given the 4-(2-Fluoropyridin-3-YL)piperidin-4-OL structure, we will proceed with the hypothesis that it is an inhibitor of a hypothetical serine/threonine kinase, hereafter referred to as "Kinase X." This kinase is presumed to be a component of a critical pro-survival signaling pathway, where it phosphorylates and activates "Substrate Y." This hypothesis allows for the design of specific, targeted experiments to validate both phenotypic effects and on-target engagement.

1.2. Physicochemical Properties and Stock Preparation

  • Solubility: The solubility of a compound is critical for accurate and reproducible results. It is imperative to determine the optimal solvent for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL. Typically, DMSO is the solvent of choice for initial high-concentration stock solutions (e.g., 10-50 mM).

  • Stock Solution Protocol:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Add the DMSO to the vial containing the compound.

    • Facilitate dissolution by gentle vortexing or sonication. Ensure the compound is fully dissolved before use.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.

Section 2: Experimental Design and Rationale

The core of this guide is a multi-assay, multi-cell line approach designed to provide a holistic view of the compound's activity.

2.1. Cell Line Selection Rationale

The choice of cell lines is designed to cover a range of biological contexts to test for efficacy, specificity, and potential toxicity.

Cell LineTypeRationale for Inclusion
A549 Human Lung CarcinomaA widely used, robust cancer cell line representing non-small-cell lung cancer.[3][4][5] Serves as a primary model for anti-cancer efficacy.
MCF-7 Human Breast CarcinomaAn estrogen receptor-positive (ER+) breast cancer line.[6][7] Allows for testing in a different cancer type with distinct signaling dependencies.
HEK293 Human Embryonic KidneyA non-cancerous, highly transfectable cell line.[8][9][10] Often used to assess baseline cytotoxicity and for mechanistic studies in a more "normal" cellular background.
HUVEC Primary Human Umbilical Vein Endothelial CellsA primary, non-transformed cell line.[11][12] Crucial for evaluating potential effects on normal vasculature and assessing endothelial toxicity.

2.2. Assay Selection Rationale

A tiered approach to assays will provide a comprehensive profile of the compound's effects, from broad cytotoxicity to specific mechanism of action.

Assay TypeSpecific AssayPurpose
Viability/Cytotoxicity CellTiter-Glo® Luminescent AssayMeasures ATP levels as an indicator of metabolic activity and cell viability.[13][14][15][16] Provides a quantitative measure of the compound's overall effect on cell health.
Target Engagement Western Blot for Phospho-Substrate YDirectly assesses the compound's ability to inhibit the hypothetical "Kinase X" by measuring the phosphorylation status of its downstream target.[17]
Phenotypic Response Real-Time Live-Cell ImagingMonitors cell proliferation, confluence, and morphological changes over time, providing kinetic data on the compound's cytostatic or cytotoxic effects.[18][19][20][21]

2.3. Experimental Workflow

The following diagram illustrates the overall experimental process from cell culture to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Culture Cell Culture & Maintenance (A549, MCF-7, HEK293, HUVEC) Seed Seed Cells into Assay Plates Culture->Seed Compound Compound Stock Preparation (10 mM in DMSO) Treat Treat with Compound Dilution Series Compound->Treat Seed->Treat CTG CellTiter-Glo (72h Endpoint) Treat->CTG WB Western Blot (24h Endpoint) Treat->WB LiveCell Live-Cell Imaging (0-96h Kinetic) Treat->LiveCell IC50 Calculate IC50 Values CTG->IC50 Phospho Quantify Phospho-Substrate Y WB->Phospho Prolif Analyze Proliferation Curves LiveCell->Prolif Compare Comparative Analysis & Conclusion IC50->Compare Phospho->Compare Prolif->Compare

Caption: Overall Experimental Workflow.

Section 3: Detailed Experimental Protocols

3.1. Cell Culture and Maintenance

Strict adherence to aseptic technique is mandatory.

  • A549 Cells:

    • Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][22]

    • Passaging: Subculture when cells reach 70-90% confluency (approx. every 3-4 days).[23]

    • Procedure: Wash with PBS, detach using 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:4 to 1:9 split ratio.[3]

  • MCF-7 Cells:

    • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[6][7]

    • Passaging: Subculture at 80-90% confluency.

    • Procedure: Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize, pellet, and re-seed. These cells may detach more slowly than A549.[24][25][26]

  • HEK293 Cells:

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.[27][28]

    • Passaging: Maintain cultures between 10% and 90% confluency.[27]

    • Procedure: Cells detach easily. Wash with PBS, add Trypsin-EDTA, and gently tap the flask to dislodge cells. Neutralize and re-seed.[10]

  • HUVEC Cells:

    • Medium: Endothelial Cell Growth Medium (e.g., EGM-2).

    • Passaging: Subculture when cells reach ~80% confluency.[29] Primary cells have a limited lifespan; do not use high passage numbers.

    • Procedure: Use specialized reagents for primary cells if available. Briefly trypsinize, neutralize, and re-seed on flasks pre-coated with an attachment factor if necessary.[12][30]

3.2. Cell Viability Assay (CellTiter-Glo®)

  • Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for A549/MCF-7, 10,000 cells/well for HEK293/HUVEC) in 100 µL of medium. Incubate for 24 hours.

  • Treatment: Prepare a 2x concentration serial dilution of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL in culture medium. Remove 100 µL of medium from wells and add 100 µL of the 2x compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell background wells.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[14][31]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[13][14]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[31]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][31]

    • Read luminescence on a plate reader.

3.3. Target Engagement Assay (Western Blot)

  • Seeding & Treatment: Seed cells in 6-well plates. Grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value determined from the viability assay) for a shorter duration (e.g., 24 hours).

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][32]

    • Scrape cells, collect lysate, and clarify by centrifugation.

  • Protein Quantification: Determine protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Electrophoresis & Transfer:

    • Denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample buffer.[32]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid milk, as it contains phosphoproteins that can cause high background.[32]

    • Incubate overnight at 4°C with a primary antibody specific for Phospho-Substrate Y.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the blot for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to normalize the data.[33]

3.4. Real-Time Proliferation Assay (Live-Cell Imaging)

  • Seeding: Seed cells in a clear-bottomed 96-well plate at a lower density than the endpoint assay to allow for growth over time.

  • Treatment: Add compound dilutions as described for the viability assay.

  • Imaging: Place the plate into a live-cell imaging system (e.g., IncuCyte®) equipped with an incubator.

  • Analysis: Acquire phase-contrast images every 2-4 hours for 72-96 hours.[18] Use the system's software to calculate percent confluence over time. This data will generate proliferation curves for each concentration of the compound.

Section 4: Data Analysis and Interpretation

4.1. Hypothetical Comparative Data Summary

The table below presents a realistic, albeit hypothetical, dataset that could be generated from the described experiments. This illustrates the potential for cell line-dependent differences in sensitivity.

Cell LineViability IC50 (µM)p-Substrate Y Inhibition IC50 (µM)Proliferation GI50 (µM)
A549 0.50.450.6
MCF-7 1.21.11.5
HEK293 > 10> 10> 10
HUVEC > 10> 10> 10

IC50: Concentration for 50% inhibition of viability or phosphorylation. GI50: Concentration for 50% inhibition of growth.

4.2. Interpreting Discrepancies

  • A549 vs. MCF-7: The hypothetical data shows A549 cells are more sensitive than MCF-7 cells. This could be due to higher expression levels of Kinase X in A549 cells, or a greater reliance of A549 cells on the Kinase X signaling pathway for survival.

  • Cancer vs. Non-Cancerous Lines: The lack of activity in HEK293 and HUVEC cells (>10 µM) is a desirable outcome, suggesting the compound has a therapeutic window and is selective for cancer cells over normal cells.

  • Correlation of Assays: The close correlation between the viability IC50, target inhibition IC50, and proliferation GI50 in the sensitive cell lines (A549, MCF-7) strongly supports the hypothesis that the observed anti-proliferative effect is due to on-target inhibition of Kinase X.

4.3. Visualizing the Mechanism

The diagram below depicts the hypothesized signaling pathway and the point of inhibition.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation pSubstrateY Phospho-Substrate Y (Active) Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 4-(2-Fluoropyridin-3-YL)piperidin-4-OL Compound->KinaseX

Caption: Hypothesized Signaling Pathway and Point of Inhibition.

Section 5: Conclusion & Best Practices

This guide provides a robust template for the systematic in vitro characterization of a novel compound. The data generated through this multi-faceted approach provides a much stronger foundation for decision-making than results from a single cell line or a single assay type.

Key Takeaways for Trustworthy Data:

  • Validate Across Diversity: Always test your compound in a panel of cell lines that represent different tissues of origin and disease states, including non-transformed or primary cells.

  • Connect Mechanism to Phenotype: Use target engagement assays like Western blotting to ensure that the observed effects on cell viability and proliferation are a direct result of your compound hitting its intended target.

  • Embrace Kinetics: Live-cell imaging provides invaluable kinetic data that endpoint assays miss, distinguishing between cytostatic and cytotoxic effects.

  • Document Rigorously: Maintain detailed records of cell passage numbers, media formulations, and compound handling to ensure reproducibility.

By following this structured, evidence-based approach, researchers can build a comprehensive and reliable understanding of a compound's in vitro profile, significantly increasing the confidence in its therapeutic potential before advancing to more complex models.

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Sources

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